Tetraethyl ethene-1,1-diylbis(phosphonate)
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-bis(diethoxyphosphoryl)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O6P2/c1-6-13-17(11,14-7-2)10(5)18(12,15-8-3)16-9-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSPWQKLLPYKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=C)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452307 | |
| Record name | Tetraethyl vinylidene phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37465-31-9 | |
| Record name | Tetraethyl vinylidene phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a key synthetic method for Tetraethyl ethene-1,1-diylbis(phosphonate), a valuable intermediate in various chemical and pharmaceutical applications. The information presented is collated from established chemical literature to ensure accuracy and reproducibility.
Introduction
Tetraethyl ethene-1,1-diylbis(phosphonate), also known as Tetraethyl vinylidene phosphonate, is an organophosphorus compound with significant utility in organic synthesis and materials science.[1][2] Its bifunctional nature, featuring two phosphonate esters attached to a vinylidene core, makes it a versatile building block for more complex molecules. This guide focuses on a well-documented and efficient two-step, single-flask synthesis from Tetraethyl methylenebis(phosphonate).
Reaction Scheme
The synthesis proceeds via a base-catalyzed reaction of Tetraethyl methylenebis(phosphonate) with paraformaldehyde to form an intermediate, which is then subjected to an acid-catalyzed elimination of methanol to yield the final product.[3]
Caption: Overall reaction scheme for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate).
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) as described by Degenhardt and Burdsall.[3]
| Parameter | Value |
| Starting Material | Tetraethyl methylenebis(phosphonate) |
| Reagent | Paraformaldehyde |
| Base Catalyst | Piperidine |
| Acid Catalyst | p-Toluenesulfonic acid |
| Molar Ratio (Starting Material:Paraformaldehyde:Piperidine) | 1 : 1.2 : 1.2 |
| Reaction Time (Step 1) | 24 hours |
| Reaction Temperature (Step 1) | Reflux (Methanol) |
| Reaction Time (Step 2) | 24 hours |
| Reaction Temperature (Step 2) | Reflux (Toluene) |
| Yield | 79% |
| Boiling Point of Product | 115-116 °C (at 0.05 mm Hg) |
Detailed Experimental Protocol
This protocol is adapted from the procedure reported by Degenhardt and Burdsall in the Journal of Organic Chemistry (1986).[3]
Materials:
-
Tetraethyl methylenebis(phosphonate) (distilled prior to use)
-
Paraformaldehyde
-
Piperidine
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid
-
Toluene (dry)
-
Chloroform
-
Magnesium sulfate (anhydrous)
Procedure:
Step 1: Formation of the Intermediate Adduct
-
A solution of 200.0 g (0.69 mol) of Tetraethyl methylenebis(phosphonate), 25.0 g (0.83 mol) of paraformaldehyde, and 70.0 g (0.82 mol) of piperidine in 500 mL of methanol is prepared in a flask equipped with a reflux condenser and a magnetic stirrer.
-
The mixture is heated to reflux and maintained at this temperature for 24 hours.
-
After 24 hours, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.
Step 2: Elimination and Product Formation
-
The residue from Step 1 is dissolved in 1 L of dry toluene.
-
A catalytic amount of p-toluenesulfonic acid (approximately 1 g) is added to the solution.
-
The mixture is heated to reflux for 24 hours.
-
After cooling to room temperature, the solution is diluted with 1 L of chloroform and washed twice with 150 mL of water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to afford 158.3 g (79% yield) of Tetraethyl ethene-1,1-diylbis(phosphonate) as a clear liquid.
Experimental Workflow
The following diagram illustrates the workflow of the synthesis protocol.
References
An In-Depth Technical Guide to Tetraethyl ethene-1,1-diylbis(phosphonate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethyl ethene-1,1-diylbis(phosphonate), also known as tetraethyl vinylidenebisphosphonate, is a versatile organophosphorus compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a geminal bisphosphonate moiety attached to an ethene group, imparts valuable reactivity and biological activity. This guide provides a comprehensive overview of the chemical and physical properties of Tetraethyl ethene-1,1-diylbis(phosphonate), detailed experimental protocols for its synthesis, and an exploration of its potential mechanism of action as an antifungal agent through the inhibition of the ergosterol biosynthesis pathway. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.
Chemical and Physical Properties
Tetraethyl ethene-1,1-diylbis(phosphonate) is a colorless to pale yellow liquid soluble in organic solvents.[1] Its core structure consists of a carbon-carbon double bond with two phosphonate groups attached to the same carbon atom, making it an electron-deficient alkene.[2] This electronic feature is key to its reactivity, particularly in nucleophilic addition reactions.[2]
Table 1: Physicochemical Properties of Tetraethyl ethene-1,1-diylbis(phosphonate)
| Property | Value | Reference |
| CAS Number | 37465-31-9 | [3][4] |
| Molecular Formula | C₁₀H₂₂O₆P₂ | [4] |
| Molecular Weight | 300.23 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 375 °C at 760 mmHg | |
| Density | 1.144 g/cm³ | |
| Refractive Index | 1.436 |
Table 2: Spectroscopic Data for Tetraethyl ethene-1,1-diylbis(phosphonate)
| Spectrum | Data | Reference |
| ¹H NMR | The spectrum displays characteristic signals for the ethyl group protons (a triplet for the terminal methyl and a multiplet for the methylene protons) and the vinyl protons. The two protons on the unsubstituted vinyl carbon appear as a triplet due to coupling with the phosphorus nuclei. | [2] |
| ¹³C NMR | Expected signals include those for the vinyl carbons and the carbons of the tetraethyl ester groups. The carbon atom geminally substituted with the two phosphonate groups is expected to show a large one-bond C-P coupling constant (¹JPC). | [2] |
| ³¹P NMR | A single resonance is typically observed, indicating the chemical equivalence of the two phosphorus atoms. A reported chemical shift is approximately δ 30.57 ppm. | [2] |
| Mass Spec (GC-MS) | Key fragments (m/z) have been reported at 165 (top peak), 173 (2nd highest), and 166 (3rd highest). | [6] |
| IR Spectroscopy | The IR spectrum would show characteristic absorption bands for P=O, P-O-C, and C=C bonds. | [6] |
Experimental Protocols
Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)
A convenient and efficient method for the synthesis of tetraalkyl ethenylidenebis(phosphonates) has been developed, which involves a two-step, single-flask procedure starting from tetraethyl methylenebis(phosphonate).
Experimental Workflow
Caption: Synthesis workflow for Tetraethyl ethene-1,1-diylbis(phosphonate).
Detailed Protocol:
-
Step 1: Intermediate Formation: A mixture of tetraethyl methylenebis(phosphonate), paraformaldehyde, and diethylamine is refluxed. The reaction progress can be monitored by ³¹P NMR to observe the formation of the intermediate product.
-
Step 2: Elimination: The intermediate from Step 1 is then refluxed in toluene with a catalytic amount of p-toluenesulfonic acid. This step effects the elimination of methanol to yield the crude Tetraethyl ethene-1,1-diylbis(phosphonate).
-
Step 3: Purification: The final product is purified by distillation to yield the pure compound.
Biological Activity and Signaling Pathway
Tetraethyl ethene-1,1-diylbis(phosphonate) has shown potential as an antifungal agent, with evidence suggesting its mechanism of action involves the inhibition of ergosterol biosynthesis.[5] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its disruption leads to impaired membrane function and ultimately, fungal cell death.
The proposed mechanism involves the inhibition of the mevalonate pathway, which produces key precursors for ergosterol synthesis. Specifically, bisphosphonates are known to target and inhibit farnesyl pyrophosphate synthase (FPPS), a critical enzyme in this pathway.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]
- 3. chemnet.com [chemnet.com]
- 4. 001chemical.com [001chemical.com]
- 5. Buy Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 [smolecule.com]
- 6. Tetraethyl ethylenebisphosphonate | C10H24O6P2 | CID 70446 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetraethyl ethene-1,1-diylbis(phosphonate) (CAS: 37465-31-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetraethyl ethene-1,1-diylbis(phosphonate), a versatile organophosphorus compound with significant potential in organic synthesis and medicinal chemistry. This document outlines its chemical properties, detailed synthesis protocols, analytical characterization, and explores its biological activities and applications in drug development.
Core Chemical and Physical Properties
Tetraethyl ethene-1,1-diylbis(phosphonate), also known by synonyms such as Tetraethyl vinylidene phosphonate and 1,1-bis(diethoxyphosphoryl)ethylene, is a geminal bisphosphonate characterized by two phosphonate groups attached to the same carbon of an ethene backbone. This structural arrangement confers unique reactivity and biological potential. The compound typically presents as a colorless to pale yellow liquid and is soluble in organic solvents.
Table 1: Physicochemical Properties of Tetraethyl ethene-1,1-diylbis(phosphonate)
| Property | Value | Reference(s) |
| CAS Number | 37465-31-9 | |
| Molecular Formula | C10H22O6P2 | |
| Molecular Weight | 300.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 375°C at 760 mmHg | |
| Density | 1.144 g/cm³ | |
| Refractive Index | 1.436 | |
| Flash Point | 194.2°C | |
| InChI Key | SLSPWQKLLPYKAB-UHFFFAOYSA-N | |
| SMILES | CCOP(=O)(C(=C)P(=O)(OCC)OCC)OCC |
Synthesis and Experimental Protocols
The synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) can be achieved through various methods. A common and effective approach involves a two-step process starting from the commercially available Tetraethyl methylenebis(phosphonate).
Experimental Workflow: Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)
Caption: A two-step synthesis workflow for Tetraethyl ethene-1,1-diylbis(phosphonate).
Detailed Protocol:
Step 1: Synthesis of Tetraethyl 2-hydroxyethane-1,1-diylbis(phosphonate)
This protocol is adapted from the well-established reaction of phosphonoacetates with paraformaldehyde.
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Tetraethyl methylenebis(phosphonate) (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of piperidine (0.1 eq).
-
Solvent: Add anhydrous methanol as the solvent.
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by ³¹P NMR spectroscopy. The reaction is typically slower than with monophosphonates and may require several hours to days of reflux to achieve high conversion.
-
Work-up: After completion, the solvent is removed under reduced pressure to yield the crude intermediate, Tetraethyl 2-hydroxyethane-1,1-diylbis(phosphonate). This intermediate can be used in the next step with or without further purification.
Step 2: Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)
This step involves the acid-catalyzed elimination of water from the hydroxymethylated intermediate.
-
Reagents and Setup: To the crude Tetraethyl 2-hydroxyethane-1,1-diylbis(phosphonate) (1.0 eq) in a round-bottom flask, add toluene as the solvent.
-
Catalyst and Dehydrating Agent: Add a catalytic amount of toluene-4-sulfonic acid (e.g., 0.1 eq) and molecular sieves to facilitate the removal of water.
-
Reaction: Heat the mixture to reflux. The reaction is typically carried out for several hours (e.g., 16 hours) until the elimination is complete, which can be monitored by TLC or NMR.
-
Purification: After cooling, the reaction mixture is filtered to remove the catalyst and molecular sieves. The solvent is evaporated, and the resulting crude product is purified by vacuum distillation to afford Tetraethyl ethene-1,1-diylbis(phosphonate) as a clear liquid.
Analytical Characterization Data
Comprehensive spectroscopic analysis is essential for confirming the structure and purity of Tetraethyl ethene-1,1-diylbis(phosphonate).
Table 2: NMR Spectroscopic Data for Tetraethyl ethene-1,1-diylbis(phosphonate) in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |
| ¹H NMR | ~6.98 | distorted dd | J = 33.8 and 37.7 | H₂C= | |
| ~4.32-4.00 | m | -OCH₂CH₃ | |||
| ~1.35 | t | J = 7.1 | -OCH₂CH₃ | ||
| ¹³C NMR | ~145.0 | t | J(C,P) = 6.0 | C=CH₂ | |
| ~135.0 | t | J(C,P) = 185.0 | C=CH₂ | ||
| ~62.0 | d | J(C,P) = 5.5 | -OCH₂CH₃ | ||
| ~16.0 | d | J(C,P) = 6.0 | -OCH₂CH₃ | ||
| ³¹P NMR | ~12.8 to 30.57 | s | P=O |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
Biological Activity and Relevance in Drug Development
Tetraethyl ethene-1,1-diylbis(phosphonate) and related bisphosphonates exhibit interesting biological activities, making them valuable scaffolds for drug development.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The compound has shown potential as an antifungal agent, likely through the inhibition of the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes. Ergosterol is the fungal equivalent of cholesterol in mammals, making its synthesis pathway an attractive target for selective antifungal drugs. The inhibition is thought to occur at key enzymatic steps, such as those catalyzed by squalene epoxidase or lanosterol 14α-demethylase.
An In-depth Technical Guide to Tetraethyl ethene-1,1-diylbis(phosphonate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of Tetraethyl ethene-1,1-diylbis(phosphonate), a versatile organophosphorus compound with significant potential in organic synthesis and medicinal chemistry.
Molecular Structure and Chemical Properties
Tetraethyl ethene-1,1-diylbis(phosphonate), also known as Tetraethyl vinylidenebisphosphonate, is characterized by a central ethene group geminally substituted with two diethyl phosphonate moieties. This structure imparts unique electronic properties, rendering the double bond electron-deficient and highly susceptible to nucleophilic attack.
Chemical Identifiers:
-
CAS Number: 37465-31-9[1]
-
Molecular Formula: C₁₀H₂₂O₆P₂[2]
-
IUPAC Name: Tetraethyl ethene-1,1-diylbis(phosphonate)
-
Synonyms: 1,1-bis(diethoxyphosphoryl)ethene, Tetraethyl vinylidene phosphonate, 1,1-Bis(diethoxyphosphoryl)ethylene[2]
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [3] |
| Solubility | Soluble in organic solvents | [3] |
| Molecular Weight | 300.23 g/mol | [1] |
| Molecular Formula | C₁₀H₂₂O₆P₂ | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for the structural elucidation of this molecule.
-
³¹P NMR: The ³¹P NMR spectrum is expected to show a single resonance, indicating the chemical equivalence of the two phosphorus atoms. A representative chemical shift for similar tetraalkyl ethenylidenebis(phosphonates) is approximately δ +12.8 to +13.0 ppm (in CDCl₃, referenced to 85% H₃PO₄).
-
¹H NMR: The ¹H NMR spectrum will display characteristic signals for the ethyl groups and the vinyl protons.
-
The methyl protons (CH₃) of the ethyl groups typically appear as a triplet.
-
The methylene protons (OCH₂) of the ethyl groups will present as a more complex multiplet due to coupling with both the adjacent methyl protons and the phosphorus nuclei.
-
The two protons on the unsubstituted vinyl carbon (=CH₂) are expected to be chemically equivalent and appear as a triplet due to coupling with the two phosphorus nuclei.
-
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the vinyl carbons and the carbons of the ethyl ester groups, with characteristic coupling to the phosphorus atoms. The carbon atom attached to the two phosphorus atoms (P-C-P) will exhibit a large one-bond coupling constant (¹J_PC).
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound. For instance, an ammonia chemical ionization mass spectrum of a related compound showed an (M + NH₄)⁺ peak, which is a common observation for this class of molecules.
Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)
Several synthetic routes to Tetraethyl ethene-1,1-diylbis(phosphonate) have been reported, often starting from tetraethyl methylenediphosphonate. A common and effective method is a two-step, single-flask procedure involving a base-catalyzed reaction with paraformaldehyde followed by an acid-catalyzed elimination.
Experimental Protocol: Synthesis from Tetraethyl methylenediphosphonate and Paraformaldehyde
This procedure is adapted from a general method for the synthesis of tetraalkyl ethenylidenebis(phosphonates).
Materials:
-
Tetraethyl methylenediphosphonate
-
Paraformaldehyde
-
Piperidine (or another suitable amine base)
-
Toluene
-
p-Toluenesulfonic acid (catalyst for elimination)
-
Bromotrimethylsilane (for conversion to the free acid, if desired)
-
Methanol
Procedure:
-
Condensation: In a flask equipped with a reflux condenser, dissolve tetraethyl methylenediphosphonate and paraformaldehyde in a suitable solvent like methanol.
-
Add a catalytic amount of piperidine to the mixture. The reaction rate can be increased by using higher concentrations of the base.
-
Reflux the reaction mixture. The reaction progress can be monitored by techniques such as TLC or NMR. The reaction of the tetraethyl ester may be slower than other alkyl esters and could require several days of refluxing for significant conversion.
-
Elimination: After the initial condensation reaction is complete, remove the solvent under reduced pressure. The intermediate product is typically a hydroxymethyl derivative.
-
Dissolve the crude intermediate in toluene and add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture to effect the elimination of methanol, forming the desired ethene bridge.
-
Purification: The final product, Tetraethyl ethene-1,1-diylbis(phosphonate), can be purified by distillation or flash chromatography on silica gel.
Caption: A simplified workflow for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate).
Chemical Reactivity and Applications in Organic Synthesis
The electron-deficient nature of the double bond in Tetraethyl ethene-1,1-diylbis(phosphonate) makes it a versatile reagent in a variety of organic transformations.
Michael Addition
As an excellent Michael acceptor, it readily undergoes conjugate addition reactions with a wide range of nucleophiles, including amines and thiols. This reactivity allows for the straightforward synthesis of functionalized gem-bisphosphonates.
Diels-Alder Reactions
Tetraethyl ethene-1,1-diylbis(phosphonate) can act as a dienophile in Diels-Alder reactions. For instance, it reacts with substituted 1,3-dienes to produce cyclohex-3-ene-1,1-bis(phosphonates) in good yields.
Biological Activity and Potential in Drug Development
Phosphonates are recognized as stable analogs of phosphates and are of significant interest in medicinal chemistry. Their stability against enzymatic hydrolysis makes them attractive candidates for drug design.
Antifungal Activity: Inhibition of Ergosterol Synthesis
Some research suggests that Tetraethyl ethene-1,1-diylbis(phosphonate) may possess antifungal properties. This activity is proposed to stem from the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. The mechanism is thought to involve the disruption of squalene synthesis, a key precursor to ergosterol. This mode of action is synergistic with azole antifungal drugs, which also target the ergosterol biosynthesis pathway, albeit at a different step.
Caption: The proposed mechanism of antifungal action via inhibition of the ergosterol biosynthesis pathway.
Conclusion
Tetraethyl ethene-1,1-diylbis(phosphonate) is a valuable and reactive building block in organic chemistry. Its unique electronic structure allows for a range of chemical transformations, providing access to a diverse array of functionalized bisphosphonate compounds. Furthermore, its potential as an antifungal agent highlights its relevance in the field of drug development. Further research into its biological activities and the development of more efficient synthetic protocols will undoubtedly expand its applications in science and industry.
References
An In-depth Technical Guide on the NMR Data of Tetraethyl ethene-1,1-diylbis(phosphonate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for Tetraethyl ethene-1,1-diylbis(phosphonate), a versatile intermediate in the synthesis of various bisphosphonate derivatives. This document includes tabulated NMR data, detailed experimental protocols for its synthesis, and a workflow for NMR data acquisition and analysis.
Introduction
Tetraethyl ethene-1,1-diylbis(phosphonate), also known as Tetraethyl vinylidenebisphosphonate, is an organophosphorus compound with the chemical formula C₁₀H₂₂O₆P₂. Its structure features a geminal bisphosphonate moiety attached to an ethene group, making it a valuable building block in organic synthesis. The electron-deficient nature of the double bond allows for a variety of chemical transformations, including Michael additions and cycloaddition reactions. A thorough understanding of its spectral characteristics is crucial for researchers working with this compound.
NMR Data Presentation
The following tables summarize the reported ¹H, ¹³C, and ³¹P NMR spectral data for Tetraethyl ethene-1,1-diylbis(phosphonate). The data is compiled from various sources and represents typical values observed in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| CH₃ (Methyl) | ~1.3 | Triplet | ~7.0 (³JHH) |
| OCH₂ (Methylene) | ~4.1 | Multiplet | - |
| C=CH₂ (Vinylic) | ~6.5 | Triplet | ~22.0 (³JHP) |
Table 2: ¹³C NMR Data
| Carbon | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| C H₃ | ~16 | Doublet | ~6.0 (³JCP) |
| OC H₂ | ~62 | Doublet | ~5.0 (²JCP) |
| C=C H₂ | ~140 | Triplet | ~6.0 (²JCP) |
| C =CH₂ | ~128 | Triplet | ~175.0 (¹JCP) |
Table 3: ³¹P NMR Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| ³¹P | ~17.8 | Singlet |
Experimental Protocols
The following protocols are based on established synthetic methods for Tetraethyl ethene-1,1-diylbis(phosphonate) and standard NMR spectroscopic analysis techniques.
Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)
This synthesis is adapted from the Degenhardt method.
Materials:
-
Tetraethyl methylenediphosphonate
-
Paraformaldehyde
-
Piperidine
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
A mixture of tetraethyl methylenediphosphonate, paraformaldehyde, and a catalytic amount of piperidine in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Once the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Tetraethyl ethene-1,1-diylbis(phosphonate) as a colorless oil.
-
The final product is characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy.
NMR Spectroscopic Analysis
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for ¹H, ¹³C, and ³¹P nuclei.
Sample Preparation:
-
Approximately 10-20 mg of the purified Tetraethyl ethene-1,1-diylbis(phosphonate) is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, an external standard (e.g., 85% H₃PO₄) can be used.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is typically used. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are necessary.
-
³¹P NMR: A proton-decoupled experiment is performed. The spectral width should be set to cover the expected chemical shift range for phosphonates (e.g., -50 to 50 ppm).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and NMR analysis of Tetraethyl ethene-1,1-diylbis(phosphonate).
Caption: Synthesis and NMR analysis workflow.
An In-depth Technical Guide to the Characterization of Tetraethyl ethene-1,1-diylbis(phosphonate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethyl ethene-1,1-diylbis(phosphonate), also known as tetraethyl vinylidenebis(phosphonate), is a versatile organophosphorus compound with significant potential in organic synthesis, materials science, and as a candidate for drug development, particularly in the realm of antifungal agents. This technical guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and key chemical transformations. Detailed experimental protocols for its preparation and its application in Diels-Alder reactions are presented. Furthermore, a potential mechanism of its antifungal activity via the inhibition of the ergosterol biosynthesis pathway is discussed and visualized. All quantitative data are summarized in structured tables, and key experimental workflows and biological pathways are illustrated using Graphviz diagrams to facilitate understanding and application by researchers in the field.
Physicochemical Properties and Spectroscopic Data
Tetraethyl ethene-1,1-diylbis(phosphonate) is a colorless to pale yellow liquid soluble in organic solvents.[1] Its core structure features a geminal bisphosphonate moiety attached to an ethene backbone, rendering it an electron-deficient alkene.[2]
Table 1: Physicochemical Properties of Tetraethyl ethene-1,1-diylbis(phosphonate)
| Property | Value | Reference |
| CAS Number | 37465-31-9 | [3] |
| Molecular Formula | C₁₀H₂₂O₆P₂ | [3] |
| Molecular Weight | 300.23 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
Spectroscopic Characterization
The structural elucidation of Tetraethyl ethene-1,1-diylbis(phosphonate) is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 2: NMR Spectroscopic Data for Tetraethyl ethene-1,1-diylbis(phosphonate) in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| ¹H NMR | 6.8 (approx.) | t (triplet) | J(P,H) = 23.0 | =CH₂ | [5] |
| 4.1 (approx.) | m (multiplet) | - | -OCH₂CH₃ | [5] | |
| 1.3 (approx.) | t (triplet) | J(H,H) = 7.0 | -OCH₂CH₃ | [5] | |
| ¹³C NMR | 145.0 (approx.) | t (triplet) | J(P,C) = 7.4 | P-C= | [5] |
| 136.1 (approx.) | t (triplet) | J(P,C) = 2.9 | =CH₂ | [5] | |
| 62.3 (approx.) | d (doublet) | J(P,C) = 2.9 | -OCH₂- | [5] | |
| 16.2 (approx.) | d (doublet) | J(P,C) = 2.9 | -CH₃ | [5] | |
| ³¹P NMR | +12.8 | s (singlet) | - | P=O | [5] |
Table 3: Expected Infrared (IR) Absorption Bands for Tetraethyl ethene-1,1-diylbis(phosphonate)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |
| ~1620 | C=C | Stretching | [3] |
| ~1250 | P=O | Stretching | [3] |
| ~1020-1050 | P-O-C | Stretching | [3] |
| ~2980 | C-H (sp³) | Stretching | [3] |
| ~3080 | C-H (sp²) | Stretching | [3] |
Synthesis and Experimental Protocols
A convenient and efficient method for the synthesis of tetraethyl ethenylidenebis(phosphonate) involves a two-step, single-flask procedure starting from tetraethyl methylenebis(phosphonate).[5]
Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)
Experimental Protocol:
-
Reaction Setup: A mixture of tetraethyl methylenebis(phosphonate) (1 equivalent), paraformaldehyde (2 equivalents), and piperidine (1.2 equivalents) in methanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Intermediate Formation: The reaction initially forms an intermediate, tetraethyl (2-methoxyethane-1,1-diyl)bis(phosphonate).
-
Elimination: After the formation of the intermediate, the methanol is removed under reduced pressure. Toluene and a catalytic amount of p-toluenesulfonic acid are added to the reaction mixture.
-
Product Formation: The mixture is heated to reflux to effect the elimination of methanol, yielding the crude Tetraethyl ethene-1,1-diylbis(phosphonate).
-
Purification: The product is purified by distillation under reduced pressure.[5]
References
- 1. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Tetraethyl vinylidene phosphonate, min. 97 % synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
An In-Depth Technical Guide to Tetraethyl ethene-1,1-diylbis(phosphonate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tetraethyl ethene-1,1-diylbis(phosphonate) (CAS No. 37465-31-9), an organophosphorus compound with significant potential in organic synthesis and as a lead molecule in drug discovery. This document details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its known biological activities, including its mechanism of action as an antifungal agent. Spectroscopic data are presented to aid in characterization, and key reaction pathways are visualized to illustrate its synthetic utility.
Chemical and Physical Properties
Tetraethyl ethene-1,1-diylbis(phosphonate), also known as Tetraethyl vinylidenebisphosphonate, is a geminal bisphosphonate ester. Its structure features two diethyl phosphonate groups attached to the same carbon of an ethene backbone. This arrangement confers unique reactivity and biological properties.
Table 1: Chemical and Physical Properties of Tetraethyl ethene-1,1-diylbis(phosphonate)
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₂₂O₆P₂ | [1][2] |
| Molecular Weight | 300.23 g/mol | [1][2] |
| CAS Number | 37465-31-9 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents | [1] |
| Boiling Point | 375 °C at 760 mmHg | |
| Density | 1.144 g/cm³ | |
| Refractive Index | 1.436 | |
| InChI Key | SLSPWQKLLPYKAB-UHFFFAOYSA-N | [3] |
Synthesis
The synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) can be achieved through several routes. A common and effective method involves the reaction of tetraethyl methylenediphosphonate with an electrophile that introduces the vinylidene group.
Detailed Experimental Protocol: Synthesis via Reaction with Paraformaldehyde
This procedure is adapted from the method described by McKenna et al. in the Journal of Organic Chemistry (1985).
Materials:
-
Tetraethyl methylenediphosphonate
-
Paraformaldehyde
-
Piperidine
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
A solution of tetraethyl methylenediphosphonate (1 equivalent), paraformaldehyde (1.2 equivalents), and piperidine (catalytic amount) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
The mixture is heated to reflux, and the water generated during the reaction is collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, a catalytic amount of p-toluenesulfonic acid monohydrate is added to the reaction mixture, and reflux is continued to effect the elimination of the hydroxymethyl intermediate.
-
After cooling to room temperature, the reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford Tetraethyl ethene-1,1-diylbis(phosphonate) as a colorless oil.
Table 2: Synthesis Reaction Parameters
| Parameter | Value |
| Reactants | Tetraethyl methylenediphosphonate, Paraformaldehyde |
| Catalysts | Piperidine, p-Toluenesulfonic acid monohydrate |
| Solvent | Toluene |
| Reaction Temperature | Reflux |
| Purification Method | Vacuum Distillation |
Alternative Synthesis Routes
Other reported methods for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) include:
-
Reaction with Acetylene: The palladium-catalyzed reaction of tetraethyl methylenediphosphonate with acetylene provides a direct route to the target compound. This reaction is typically carried out under an inert atmosphere to prevent catalyst degradation.
-
Phosphorylation of Ethylene Derivatives: Ethylene can be reacted with diethyl phosphite under acidic conditions to yield the bisphosphonate product.
Spectroscopic Data
The characterization of Tetraethyl ethene-1,1-diylbis(phosphonate) is confirmed by various spectroscopic techniques.
Table 3: Spectroscopic Data of Tetraethyl ethene-1,1-diylbis(phosphonate)
| Technique | Data |
| ¹H NMR | δ (ppm): ~6.0-7.0 (t, 2H, C=CH₂), ~4.0-4.2 (m, 8H, OCH₂CH₃), ~1.2-1.4 (t, 12H, OCH₂CH₃) |
| ¹³C NMR | Expected signals for vinyl, methylene, and methyl carbons. |
| ³¹P NMR | δ (ppm): ~30.57 (s) |
| IR (Neat) | Characteristic peaks for P=O, C=C, P-O-C, and C-H bonds. |
Reactivity and Synthetic Applications
Tetraethyl ethene-1,1-diylbis(phosphonate) is a versatile building block in organic synthesis due to its reactive carbon-carbon double bond, which is activated by the two electron-withdrawing phosphonate groups.
Michael Addition
The compound readily undergoes Michael addition with a variety of nucleophiles, including amines, thiols, and carbanions. This reaction is a powerful tool for the synthesis of functionalized geminal bisphosphonates.
Caption: Michael Addition of a Nucleophile to Tetraethyl ethene-1,1-diylbis(phosphonate).
Diels-Alder Reaction
As a dienophile, it participates in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene-1,1-diylbis(phosphonate) derivatives. This reaction provides an efficient route to cyclic bisphosphonates.
Caption: Diels-Alder Reaction of Tetraethyl ethene-1,1-diylbis(phosphonate) with a 1,3-Diene.
Hydrolysis
The tetraethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding ethene-1,1-diylbis(phosphonic acid). The free phosphonic acid groups are important for applications requiring metal chelation or surface binding.
Biological Activity and Mechanism of Action
Tetraethyl ethene-1,1-diylbis(phosphonate) has demonstrated potential as an antifungal agent. Its mechanism of action is believed to be the inhibition of the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.
Inhibition of Ergosterol Biosynthesis
Ergosterol is the major sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process that is a common target for antifungal drugs. Bisphosphonates, as a class of compounds, are known to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway which produces precursors for sterol synthesis. Inhibition of FPPS leads to a depletion of farnesyl pyrophosphate, which in turn reduces the production of squalene, a critical intermediate in the ergosterol pathway. This disruption of ergosterol synthesis compromises the fungal cell membrane, leading to cell death.
Caption: Proposed Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase in the Ergosterol Biosynthesis Pathway.
Applications in Drug Development and Research
The unique chemical structure and biological activity of Tetraethyl ethene-1,1-diylbis(phosphonate) make it a valuable compound for further investigation.
-
Antifungal Drug Discovery: As an inhibitor of a key fungal enzyme, it serves as a scaffold for the development of new antifungal agents, potentially with a broad spectrum of activity.
-
Bone Targeting: The bisphosphonate moiety is known to have a high affinity for hydroxyapatite, the main mineral component of bone. This property could be exploited for the development of bone-targeted drug delivery systems.
-
Material Science: The ability of the phosphonate groups to coordinate with metal ions makes this compound and its derivatives interesting for the development of new materials, such as polymers and coordination complexes.[2]
-
Agricultural Chemicals: Its potential as a pesticide or herbicide warrants further investigation for applications in agriculture.[1]
Conclusion
Tetraethyl ethene-1,1-diylbis(phosphonate) is a versatile organophosphorus compound with a rich chemistry and promising biological activity. Its utility as a synthetic building block and its potential as an antifungal agent make it a subject of significant interest for researchers in both academia and industry. This technical guide provides a foundational understanding of its properties, synthesis, and applications, and is intended to facilitate further research and development in this area.
References
organophosphorus chemistry of bisphosphonates
An In-depth Technical Guide to the Organophosphorus Chemistry of Bisphosphonates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (BPs), a critical class of drugs for treating bone disorders. This document details their mechanism of action, structure-activity relationships, synthesis, and analytical methodologies, presenting quantitative data and experimental protocols to support research and development efforts.
Introduction to Bisphosphonates
Bisphosphonates are synthetic analogs of endogenous pyrophosphate, characterized by a non-hydrolyzable phosphorus-carbon-phosphorus (P-C-P) backbone.[1][2][3] This structural feature confers high affinity for calcium ions, leading to their accumulation in bone tissue.[4][5] First developed in the 19th century for industrial applications, their therapeutic potential in bone metabolism was recognized in the 1960s.[4][6] Today, they are the most commonly prescribed drugs for treating osteoporosis, Paget's disease of bone, and cancer-related bone metastases.[4][6][7]
Bisphosphonates are broadly classified into two categories based on the chemical nature of their R² side chain: non-nitrogen-containing bisphosphonates (NN-BPs) and the more potent nitrogen-containing bisphosphonates (N-BPs).[4][8]
Mechanism of Action
The two classes of bisphosphonates inhibit osteoclast-mediated bone resorption through distinct molecular mechanisms.[4] Osteoclasts are bone cells that break down bone tissue; by inhibiting these cells, bisphosphonates slow bone loss.[4]
Non-Nitrogen-Containing Bisphosphonates (NN-BPs)
Simpler, first-generation NN-BPs, such as etidronate and clodronate, are metabolized within osteoclasts into non-hydrolyzable analogs of adenosine triphosphate (ATP).[9][10][11] These cytotoxic ATP analogs accumulate, interfere with ATP-dependent cellular pathways, and ultimately induce osteoclast apoptosis (cell death).[9][10]
Nitrogen-Containing Bisphosphonates (N-BPs)
N-BPs, which include widely used drugs like alendronate, risedronate, and zoledronate, are not metabolized into ATP analogs.[10] Instead, they act as potent inhibitors of farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate pathway.[10][11][12][13][14][15]
The mevalonate pathway is essential for producing isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2][16] These lipids are required for a post-translational modification process called prenylation, which attaches small GTP-binding proteins (like Ras, Rho, and Rab) to the cell membrane.[12][15][17] Prenylation is critical for proper protein function and subcellular localization.
By inhibiting FPPS, N-BPs prevent the synthesis of FPP and GGPP, thereby disrupting the prenylation of these essential proteins in osteoclasts.[17][18][19] This disruption interferes with vital cellular processes, including cytoskeletal organization and vesicular trafficking, leading to osteoclast inactivation and apoptosis.[9][18] This mechanism makes N-BPs significantly more potent antiresorptive agents than NN-BPs.[9]
References
- 1. Bisphosphonates: structure-activity relations from a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. oms.bdu.ac.in [oms.bdu.ac.in]
- 4. Bisphosphonate - Wikipedia [en.wikipedia.org]
- 5. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Discovery and development of bisphosphonates - Wikipedia [en.wikipedia.org]
- 7. Bisphosphonates: mechanism of action and role in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bisphosphonates: From Pharmacology to Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The relationship between the chemistry and biological activity of the bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitrogen-containing bisphosphonates inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, including Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 15. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What are FDPS inhibitors and how do they work? [synapse.patsnap.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Tetraethyl ethene-1,1-diylbis(phosphonate) and its Analogs as Precursors for Functionalized Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of tetraethyl ethene-1,1-diylbis(phosphonate), also known as tetraethyl vinylidenebis(phosphonate), and its saturated analog, tetraethyl methylenebis(phosphonate), as versatile precursors for the synthesis of a variety of functionalized alkenes and related structures. While tetraethyl ethene-1,1-diylbis(phosphonate) is a valuable Michael acceptor and dienophile, its saturated counterpart is a key reagent in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of vinylphosphonates and dienylphosphonates.
Tetraethyl ethene-1,1-diylbis(phosphonate) in Cycloaddition and Michael Addition Reactions
Tetraethyl ethene-1,1-diylbis(phosphonate) is a highly electron-deficient alkene, making it an excellent substrate for Diels-Alder cycloadditions and Michael additions. These reactions provide access to complex cyclic and acyclic structures bearing the geminal bis(phosphonate) moiety, which is a key pharmacophore in various biologically active compounds.
Diels-Alder Cycloaddition Reactions
Tetraethyl ethene-1,1-diylbis(phosphonate) reacts with a range of 1,3-dienes to yield cyclohex-3-ene-1,1-bis(phosphonates).[1] These reactions typically proceed under thermal conditions without the need for a solvent, affording the corresponding cycloadducts in good yields.[1] The regioselectivity of the reaction with unsymmetrical dienes is primarily governed by electronic effects.[1]
Table 1: Diels-Alder Cycloaddition of Tetraethyl ethene-1,1-diylbis(phosphonate) with Various Dienes [1]
| Diene | Product | Yield (%) |
| 2,3-Dimethyl-1,3-butadiene | Tetraethyl (4,5-dimethylcyclohex-3-en-1-yl)bis(phosphonate) | 75 |
| Isoprene | Mixture of Tetraethyl (4-methylcyclohex-3-en-1-yl)bis(phosphonate) and Tetraethyl (5-methylcyclohex-3-en-1-yl)bis(phosphonate) | 80 |
| (E)-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene) | Tetraethyl (4-oxocyclohex-2-en-1-yl)bis(phosphonate) (after hydrolysis) | 81 |
| 2,3-Dimethoxy-1,3-butadiene | Tetraethyl (3,4-dimethoxycyclohex-2-en-1-yl)bis(phosphonate) (after isomerization) | 65 |
Michael Addition Reactions
The electron-withdrawing nature of the two phosphonate groups makes the double bond of tetraethyl ethene-1,1-diylbis(phosphonate) highly susceptible to nucleophilic attack in Michael-type additions. A variety of nucleophiles, including indoles, can be added to generate functionalized geminal bisphosphonates.[2]
Table 2: Michael Addition of Indoles to Tetraethyl ethene-1,1-diylbis(phosphonate) [2]
| Indole Derivative | Product | Yield (%) |
| Indole | Tetraethyl (2-(1H-indol-3-yl)ethyl)bis(phosphonate) | 85 |
| 2-Methylindole | Tetraethyl (2-(2-methyl-1H-indol-3-yl)ethyl)bis(phosphonate) | 78 |
| 5-Bromoindole | Tetraethyl (2-(5-bromo-1H-indol-3-yl)ethyl)bis(phosphonate) | 82 |
Tetraethyl methylenebis(phosphonate) in Horner-Wadsworth-Emmons Reactions
For the direct synthesis of functionalized alkenes where a new carbon-carbon double bond is formed, the saturated analog, tetraethyl methylenebis(phosphonate), is the reagent of choice. It is widely used in the Horner-Wadsworth-Emmons (HWE) reaction to produce vinylphosphonates and dienylphosphonates with high stereoselectivity.[3][4][5][6]
The HWE reaction involves the deprotonation of the methylene bridge of the bisphosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The resulting intermediate eliminates a phosphate salt to yield the desired alkene.[4][6] The reaction generally favors the formation of the (E)-isomer.[4]
Table 3: Horner-Wadsworth-Emmons Reaction of Tetraethyl methylenebis(phosphonate) with α,β-Unsaturated Aldehydes [3]
| Aldehyde | Product | Yield (%) |
| Cinnamaldehyde | Diethyl (E,E)-4-phenylbuta-1,3-dien-1-ylphosphonate | 92 |
| (E)-3-(4-Chlorophenyl)acrylaldehyde | Diethyl (E,E)-4-(4-chlorophenyl)buta-1,3-dien-1-ylphosphonate | 95 |
| (E)-3-(4-Methoxyphenyl)acrylaldehyde | Diethyl (E,E)-4-(4-methoxyphenyl)buta-1,3-dien-1-ylphosphonate | 90 |
| (E)-Hex-2-enal | Diethyl (E,E)-octa-1,3-dien-1-ylphosphonate | 88 |
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Cycloaddition[1]
-
In a sealed tube, a mixture of tetraethyl ethene-1,1-diylbis(phosphonate) (1.0 mmol) and the corresponding 1,3-diene (1.2 mmol) is heated at 90-110 °C for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure cyclohex-3-ene-1,1-bis(phosphonate).
Protocol 2: General Procedure for Michael Addition of Indoles[2]
-
To a solution of tetraethyl ethene-1,1-diylbis(phosphonate) (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL), the indole derivative (1.1 mmol) is added.
-
A catalytic amount of a Lewis acid or a base (e.g., InCl₃, 10 mol%) can be added to promote the reaction.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (e.g., ethyl acetate/hexane) to yield the desired functionalized bisphosphonate.
Protocol 3: General Procedure for Horner-Wadsworth-Emmons Olefination[3]
-
To a suspension of potassium carbonate (2.0 mmol) in dimethylformamide (DMF, 5 mL), tetraethyl methylenebis(phosphonate) (1.0 mmol) is added.
-
The α,β-unsaturated aldehyde (1.0 mmol) is then added to the mixture.
-
The reaction mixture is heated to reflux (approximately 153 °C) and stirred for 2-4 hours.
-
The reaction is monitored by TLC until the starting aldehyde is consumed.
-
After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to give the pure (E,E)-1,3-dienylphosphonate.
Visualizations
Caption: Workflow for Diels-Alder Cycloaddition.
Caption: Michael Addition Signaling Pathway.
Caption: Horner-Wadsworth-Emmons Reaction Mechanism.
References
- 1. First general approach to cyclohex-3-ene-1,1-bis(phosphonates) by Diels-Alder cycloaddition of tetraethyl vinylidenebis(phosphonate) to 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols: The Role of Tetraethyl Ethene-1,1-diylbis(phosphonate) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the catalytic applications of Tetraethyl ethene-1,1-diylbis(phosphonate), also known as Tetraethyl vinylidenebis(phosphonate) (VBP). This versatile organophosphorus compound primarily serves as a key reactant in various organic syntheses, leveraging its reactive carbon-carbon double bond. Its utility in forming complex molecular architectures makes it a valuable tool in synthetic and medicinal chemistry.
Overview of Catalytic Relevance
Tetraethyl ethene-1,1-diylbis(phosphonate) is not typically a catalyst itself but is a highly valuable substrate and building block in catalyzed reactions. Its primary roles in catalysis-driven synthesis include:
-
Dienophile in Diels-Alder Reactions: The electron-deficient nature of its double bond makes it an excellent dienophile for [4+2] cycloaddition reactions with various dienes. These reactions are often carried out thermally but can also be influenced by Lewis acid catalysis.
-
Michael Acceptor: The polarized ethene backbone renders the compound an effective Michael acceptor, enabling the formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition.
-
Precursor to Phosphine Ligands: The phosphonate moieties can be reduced to phosphines. The resulting phosphine derivatives are valuable ligands in coordination chemistry and organometallic catalysis.[1]
Application: Diels-Alder Cycloaddition Reactions
Tetraethyl ethene-1,1-diylbis(phosphonate) reacts smoothly with substituted 1,3-dienes to yield cyclohex-3-ene-1,1-bis(phosphonates).[2] These products are valuable intermediates for the synthesis of more complex molecules.
Quantitative Data for Diels-Alder Reactions
| Diene | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Substituted 1,3-dienes (general) | 90-110 | Not Specified | 60-85 | [2] |
| Danishefsky's diene | Not Specified | Not Specified | 81 (overall after hydrolysis) | [2] |
| Cyclopentadienones | 156 | 24 | generally lower reactivity than monophosphonates | [3] |
Experimental Protocol: General Procedure for Diels-Alder Reaction
This protocol is a representative example based on published literature[2].
Materials:
-
Tetraethyl ethene-1,1-diylbis(phosphonate) (VBP)
-
Substituted 1,3-diene
-
Solvent (optional, reactions can be run neat)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
To a clean, dry round-bottom flask, add Tetraethyl ethene-1,1-diylbis(phosphonate) (1.0 eq).
-
Add the substituted 1,3-diene (1.0-1.2 eq).
-
The reaction can be performed without a solvent. If a solvent is used, add an appropriate high-boiling solvent (e.g., toluene, xylene).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed neat, the crude product may be purified directly. If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclohex-3-ene-1,1-bis(phosphonate).
Diels-Alder Reaction Pathway
Caption: Diels-Alder reaction of Tetraethyl ethene-1,1-diylbis(phosphonate).
Application: Michael Addition Reactions
The electron-withdrawing phosphonate groups activate the double bond of Tetraethyl ethene-1,1-diylbis(phosphonate), making it a competent Michael acceptor for a variety of nucleophiles. This reaction is a powerful tool for C-C and C-heteroatom bond formation.
Experimental Protocol: General Procedure for Michael Addition
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Tetraethyl ethene-1,1-diylbis(phosphonate) (VBP)
-
Nucleophile (e.g., amine, thiol, carbanion)
-
Base catalyst (e.g., DBU, NaH, K₂CO₃)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, MeCN)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard reaction and purification equipment
Procedure:
-
Set up a flame-dried reaction flask under an inert atmosphere.
-
Dissolve the nucleophile in the anhydrous solvent.
-
If a non-nucleophilic base is used (e.g., NaH), add it to the solution of the nucleophile and stir for the appropriate time to generate the conjugate base.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of Tetraethyl ethene-1,1-diylbis(phosphonate) (1.0 eq) in the anhydrous solvent to the reaction mixture.
-
If a basic nucleophile is used (e.g., an amine), the base catalyst may be added after the addition of the VBP.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or other suitable methods.
-
Upon completion, quench the reaction appropriately (e.g., with saturated aqueous NH₄Cl for carbanion reactions, or by direct work-up).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Michael adduct.
Michael Addition Experimental Workflow
Caption: General workflow for a Michael addition reaction.
Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)
For researchers interested in preparing this reagent, a common method involves the palladium-catalyzed reaction of tetraethyl methylenediphosphonate with acetylene.[1][4]
Synthetic Pathway for VBP
Caption: Palladium-catalyzed synthesis of the title compound.
Safety and Handling
Tetraethyl ethene-1,1-diylbis(phosphonate) is an organophosphorus compound and should be handled with care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS).
References
- 1. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]
- 2. First general approach to cyclohex-3-ene-1,1-bis(phosphonates) by Diels-Alder cycloaddition of tetraethyl vinylidenebis(phosphonate) to 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 [smolecule.com]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Tetraethyl ethene-1,1-diylbis(phosphonate) in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethyl ethene-1,1-diylbis(phosphonate), also known as tetraethyl vinylidenebisphosphonate, is an organophosphorus compound with the chemical formula C₁₀H₂₂O₆P₂.[1][2] Its unique structure, featuring a geminal bisphosphonate group attached to an ethene moiety, makes it a versatile building block in material science.[3] The presence of the carbon-carbon double bond allows for its participation in various polymerization and addition reactions, while the phosphonate groups can impart desirable properties such as flame retardancy, adhesion to mineral surfaces, and metal chelation.[3] This document provides an overview of its applications in material science, including quantitative data from related compounds and detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of Tetraethyl ethene-1,1-diylbis(phosphonate) is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₆P₂ | [1] |
| Molecular Weight | 300.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents | [1] |
Applications in Material Science
Flame Retardant for Polymers
Mechanism of Action: The phosphorus-containing groups are believed to promote char formation upon heating, which acts as a barrier to heat and mass transfer, thus inhibiting the combustion process.
Quantitative Data for Related Polymeric Phosphonates:
The following table summarizes the flame retardant properties of polymers modified with other phosphonate-containing compounds, which can be considered indicative of the potential performance of materials incorporating Tetraethyl ethene-1,1-diylbis(phosphonate).
| Polymer System | Phosphonate Additive/Comonomer | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |
| Epoxy | Polymeric phosphonate (PPMP) | >30 | V-0 | |
| Ethylene Vinyl Acetate (EVA) | Layered Double Hydroxide/ZrP | 27-32 | V-0 | [4] |
| Polypropylene (Recycled) | Intumescent System | 28 | V-0 | [5] |
| Epoxy | Y-based MOF | Increased from neat epoxy | V-0 | [6] |
Experimental Protocol: Incorporation into a Polymer Matrix (Hypothetical)
This protocol describes a general method for incorporating Tetraethyl ethene-1,1-diylbis(phosphonate) as a reactive flame retardant into a polymer matrix like polymethyl methacrylate (PMMA) via free radical polymerization.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Tetraethyl ethene-1,1-diylbis(phosphonate)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Toluene or other suitable solvent
-
Methanol (for precipitation)
Procedure:
-
In a reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the desired amount of MMA and Tetraethyl ethene-1,1-diylbis(phosphonate) (e.g., 90:10 molar ratio) in toluene.
-
Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Add the radical initiator (e.g., 0.1 mol% with respect to total monomers).
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and stir under a nitrogen atmosphere for the desired reaction time (e.g., 6-24 hours).
-
Monitor the polymerization progress by techniques such as gravimetry or spectroscopy.
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Filter the precipitated polymer and wash it with fresh non-solvent.
-
Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Characterization: The resulting polymer can be characterized for its flame retardant properties using standard techniques like Limiting Oxygen Index (LOI) (ASTM D2863) and UL-94 vertical burn test.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Buy Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 [smolecule.com]
- 3. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Tetraethyl Ethene-1,1-diylbis(phosphonate) in Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethyl ethene-1,1-diylbis(phosphonate), a geminal bisphosphonate, is an organophosphorus compound with significant potential as a halogen-free flame retardant. Its structure, featuring two phosphonate groups attached to the same carbon atom of an ethene backbone, allows for both additive and reactive applications in various polymer systems. The carbon-phosphorus bond in phosphonates is highly stable, contributing to their resistance to chemical and enzymatic degradation. This document provides detailed protocols for the application of Tetraethyl ethene-1,1-diylbis(phosphonate) as a flame retardant, based on established methodologies for similar phosphonate compounds. The primary mechanisms of action for phosphorus-based flame retardants involve condensed-phase and gas-phase activity. In the condensed phase, they promote the formation of a protective char layer, while in the gas phase, they can inhibit combustion reactions by scavenging free radicals.
Synthesis of Tetraethyl Ethene-1,1-diylbis(phosphonate)
A common and established method for synthesizing Tetraethyl ethene-1,1-diylbis(phosphonate) involves the reaction of tetraethyl methylenediphosphonate with acetylene.[1] This reaction typically requires a palladium catalyst to proceed efficiently and is conducted under an inert atmosphere to prevent oxidation and unwanted side reactions.[1]
Application as an Additive Flame Retardant
As an additive, Tetraethyl ethene-1,1-diylbis(phosphonate) can be incorporated into thermoplastic polymers via melt blending. The following protocol is a general guideline for this process.
Experimental Protocol: Melt Blending
-
Drying: Dry the base polymer (e.g., Polycarbonate, Polyethylene) pellets in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.
-
Premixing: In a sealed container, thoroughly mix the dried polymer pellets with the desired weight percentage of Tetraethyl ethene-1,1-diylbis(phosphonate).
-
Melt Compounding:
-
Feed the premixed material into a twin-screw extruder.
-
Set the extruder temperature profile according to the processing requirements of the base polymer.
-
The screw speed should be optimized to ensure homogeneous mixing without causing significant polymer degradation.
-
-
Pelletizing: Extrude the molten blend through a die and cool the strand in a water bath. Pelletize the cooled strand to obtain flame-retardant polymer pellets.
-
Specimen Preparation: Use an injection molding machine to prepare standardized test specimens from the dried pellets for flammability and mechanical testing.
Expected Performance and Characterization
The effectiveness of the flame retardant is evaluated using various standard tests. The following table summarizes typical performance data for polymers containing other phosphonate-based flame retardants, which can serve as a benchmark for expected results with Tetraethyl ethene-1,1-diylbis(phosphonate).
| Polymer Matrix | Phosphonate Additive/Co-monomer | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Epoxy Resin | Polyphosphonate (PDDP) | 12 | 35.0 | V-0 | [2][3] |
| Epoxy Resin | Phenylphosphonate (BDMPP) | 14 | 33.8 | V-0 | [4] |
| Polycarbonate | Poly(ditolyl vinylphosphonate) (PDTVP) | 20 | - | V-0 | [5][6] |
| LDPE Blends | Phosphonate-functionalised PE | 10 | - | - | [7] |
Key Performance Indicators from Cone Calorimetry:
| Parameter | Description | Expected Effect of Phosphonate FR |
| Time to Ignition (TTI) | Time until the material ignites under a constant heat flux. | Increase |
| Peak Heat Release Rate (pHRR) | The maximum rate of heat released during combustion. | Decrease |
| Total Heat Release (THR) | The total amount of heat released during combustion. | Decrease |
| Total Smoke Release (TSR) | The total amount of smoke produced. | Decrease |
Application as a Reactive Flame Retardant
The carbon-carbon double bond in Tetraethyl ethene-1,1-diylbis(phosphonate) is susceptible to addition reactions, allowing it to be chemically incorporated into polymer backbones as a reactive flame retardant.[1]
Experimental Protocol: Copolymerization (Illustrative Example with an Epoxy Resin)
-
Monomer Preparation: In a reaction vessel, dissolve the epoxy resin monomer (e.g., DGEBA) and Tetraethyl ethene-1,1-diylbis(phosphonate) in an appropriate solvent.
-
Initiation: Add a suitable initiator or curing agent (e.g., an amine hardener for epoxy resins).
-
Curing: Heat the mixture according to the required curing cycle for the specific resin system. The vinyl group of the bisphosphonate can participate in the polymerization, incorporating it into the polymer network.
-
Post-Curing: After the initial curing, a post-curing step at an elevated temperature may be necessary to ensure complete reaction and achieve optimal properties.
-
Specimen Preparation: Cast the reacting mixture into molds to produce specimens for testing.
Visualization of Workflows and Mechanisms
Experimental Workflow for Additive Application
Caption: Workflow for incorporating Tetraethyl ethene-1,1-diylbis(phosphonate) as an additive flame retardant.
General Mechanism of Phosphorus Flame Retardants
Caption: General mechanism of action for phosphorus-based flame retardants in both condensed and gas phases.
References
- 1. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Polyphosphonate Flame Retardants for Epoxy Resins | Atlantis Press [atlantis-press.com]
- 4. electronics.org [electronics.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Poly(vinylphosphonate)s as Macromolecular Flame Retardants for Polycarbonate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Tetraethyl ethene-1,1-diylbis(phosphonate) as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethyl ethene-1,1-diylbis(phosphonate) is an organophosphorus compound that serves as a precursor or pro-drug to the active chelating agent, Ethene-1,1-diylbis(phosphonic acid) . The tetraethyl ester form is less polar and can be more readily incorporated into various formulations. However, for chelation to occur, the ester groups must be hydrolyzed to the corresponding phosphonic acid moieties. The resulting geminal bisphosphonate structure exhibits a high affinity for di- and trivalent metal ions, making it a potent chelating agent.
The primary applications of ethene-1,1-diylbis(phosphonic acid) and related bisphosphonates stem from their strong interaction with metal ions, particularly calcium (Ca²⁺). This property is the basis for their use as bone-targeting agents, where they chelate calcium ions within the hydroxyapatite matrix of bone. This targeting capability can be harnessed for the delivery of therapeutic agents or imaging probes to skeletal tissues.
Data Presentation
Table 1: Stability Constants (log K) of HEDP with Various Metal Ions [1][2]
| Metal Ion | log K₁ |
| Ca²⁺ | 5.5 |
| Mg²⁺ | 5.3 |
| Fe³⁺ | 12.0 |
| Cu²⁺ | 11.0 |
| Zn²⁺ | 10.7 |
| Al³⁺ | 13.0 |
Note: These values are for HEDP and are intended to be representative of the chelation strength of geminal bisphosphonates. The stability constant (K₁) represents the equilibrium constant for the formation of a 1:1 metal-ligand complex.
Experimental Protocols
Protocol 1: Hydrolysis of Tetraethyl ethene-1,1-diylbis(phosphonate) to Ethene-1,1-diylbis(phosphonic acid)
This protocol describes the conversion of the inactive ester to the active chelating agent.
Materials:
-
Tetraethyl ethene-1,1-diylbis(phosphonate)
-
Concentrated hydrochloric acid (37%)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
pH meter
-
Place Tetraethyl ethene-1,1-diylbis(phosphonate) (1 equivalent) in a round-bottom flask.
-
Add a 6 M solution of hydrochloric acid in deionized water (a sufficient volume to ensure complete dissolution and reaction).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C).
-
Maintain the reflux for 4-6 hours to ensure complete hydrolysis of the ester groups. The reaction can be monitored by ³¹P NMR spectroscopy, observing the shift of the phosphonate ester signal to the phosphonic acid signal.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator.
-
The resulting solid, Ethene-1,1-diylbis(phosphonic acid), can be further purified by recrystallization from water or an appropriate solvent system.
-
Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Procedure for Metal Chelation with Ethene-1,1-diylbis(phosphonic acid)
This protocol provides a general method for forming metal complexes with the active chelating agent.
Materials:
-
Ethene-1,1-diylbis(phosphonic acid)
-
A water-soluble salt of the desired metal ion (e.g., CaCl₂, FeCl₃, ZnSO₄)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Appropriate analytical instrumentation for characterization (e.g., UV-Vis spectroscopy, NMR, ICP-MS)
Procedure:
-
Dissolve a known concentration of Ethene-1,1-diylbis(phosphonic acid) in deionized water.
-
In a separate vessel, prepare a stock solution of the metal salt in deionized water.
-
While stirring the bisphosphonate solution, slowly add the metal salt solution in the desired molar ratio (e.g., 1:1 for a simple complex).
-
Adjust the pH of the solution to the optimal range for complex formation. For many divalent and trivalent metals, a pH between 5 and 7 is suitable. Use a dilute acid (e.g., HCl) or base (e.g., NaOH) for pH adjustment.
-
Allow the solution to stir at room temperature for a sufficient time to ensure complete complexation (typically 1-2 hours).
-
Characterize the formation of the metal-bisphosphonate complex using appropriate analytical techniques. For example, a shift in the UV-Vis absorption spectrum or changes in the NMR chemical shifts can indicate complex formation. The concentration of unchelated metal can be determined by techniques like ICP-MS after separation.
Application: Bone Targeting for Drug Delivery and Imaging
The strong affinity of bisphosphonates for hydroxyapatite, the primary mineral component of bone, makes them excellent candidates for bone-targeting agents.[6][7] By conjugating a therapeutic drug or an imaging agent to a bisphosphonate moiety like Ethene-1,1-diylbis(phosphonic acid), the resulting conjugate can be selectively delivered to the skeletal system.
Mechanism of Bone Targeting:
The phosphonic acid groups of the bisphosphonate chelate the calcium ions on the surface of hydroxyapatite crystals in the bone matrix.[6] This interaction anchors the bisphosphonate-conjugate to the bone, leading to its accumulation in skeletal tissues while being cleared from soft tissues. This targeted delivery can enhance the therapeutic efficacy of bone-related disease treatments and improve the clarity of skeletal imaging.
References
- 1. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
Application Notes and Protocols for Tetraethyl ethene-1,1-diylbis(phosphonate) in Agricultural Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethyl ethene-1,1-diylbis(phosphonate), an organophosphorus compound, presents significant potential for use in agricultural applications, primarily as a fungicide. Its mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1] This document provides detailed application notes and experimental protocols for the investigation of Tetraethyl ethene-1,1-diylbis(phosphonate) as a novel agricultural chemical. The information is curated for researchers and professionals in the field of crop protection and drug development.
Chemical Properties
A summary of the key chemical properties of Tetraethyl ethene-1,1-diylbis(phosphonate) is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₆P₂ | [2][3] |
| Molecular Weight | 300.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Solubility | Soluble in organic solvents | [4] |
| CAS Number | 37465-31-9 | [2] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary proposed mechanism of action for Tetraethyl ethene-1,1-diylbis(phosphonate) as a fungicide is the disruption of the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells, and is essential for maintaining membrane integrity and function.
Bisphosphonates, a class of compounds to which Tetraethyl ethene-1,1-diylbis(phosphonate) belongs, have been shown to inhibit farnesyl pyrophosphate synthase (FPPS).[4] This enzyme catalyzes the formation of farnesyl pyrophosphate (FPP), a precursor to squalene and subsequently ergosterol.[5] By inhibiting FPPS, the compound disrupts the production of ergosterol, leading to the accumulation of upstream intermediates and ultimately compromising fungal cell membrane structure and function. This can result in fungistatic or fungicidal effects.[6][7]
Application Notes
Due to the limited direct experimental data on Tetraethyl ethene-1,1-diylbis(phosphonate) in agricultural settings, the following application notes are based on the known properties of related phosphonate fungicides. Researchers should use this information as a starting point for developing specific application protocols.
Potential Applications
-
Fungicide: The primary potential application is as a fungicide against a range of plant pathogenic fungi, particularly Oomycetes such as Phytophthora and Pythium species.[1]
-
Herbicide/Pesticide: The presence of phosphonate groups suggests potential activity as a pesticide or herbicide, though this requires further investigation.[4]
-
Synergist: Bisphosphonates have been shown to act synergistically with other fungicides, such as azoles, by targeting a different step in the ergosterol biosynthesis pathway.[4]
Formulation Considerations
Phosphonate fungicides are often formulated as salts or esters to improve stability and plant uptake.[1] For experimental purposes, Tetraethyl ethene-1,1-diylbis(phosphonate) can be dissolved in a suitable organic solvent and then emulsified in water with a surfactant for application. Common formulations for phosphonates include:
-
Potassium Phosphonate: Formed by neutralizing phosphorous acid with potassium hydroxide.[1]
-
Ethyl Phosphonate (Fosetyl-Al): An aluminum salt of ethyl hydrogen phosphonate.[1]
Experimental Protocols
The following are generalized protocols for the evaluation of Tetraethyl ethene-1,1-diylbis(phosphonate) as a fungicide. Researchers should adapt these protocols to their specific target pathogens and host plants.
Protocol 1: In Vitro Antifungal Activity Assay
Objective: To determine the direct inhibitory effect of Tetraethyl ethene-1,1-diylbis(phosphonate) on the mycelial growth of a target fungus.
Materials:
-
Tetraethyl ethene-1,1-diylbis(phosphonate)
-
Target fungal culture (e.g., Phytophthora infestans)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes
-
Organic solvent (e.g., DMSO or ethanol)
-
Sterile water
-
Incubator
Procedure:
-
Prepare a stock solution of Tetraethyl ethene-1,1-diylbis(phosphonate) in a suitable organic solvent.
-
Amend molten PDA with the stock solution to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth. A solvent-only control should be included.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubate the plates at the optimal growth temperature for the target fungus.
-
Measure the radial growth of the fungal colony at regular intervals until the control plate is fully colonized.
-
Calculate the percentage of growth inhibition for each concentration.
Protocol 2: Greenhouse Efficacy Trial (Foliar Application)
Objective: To evaluate the efficacy of Tetraethyl ethene-1,1-diylbis(phosphonate) in controlling a foliar disease in a greenhouse setting.
Materials:
-
Healthy host plants (e.g., tomato or potato seedlings)
-
Target pathogen inoculum (e.g., sporangial suspension of Phytophthora infestans)
-
Tetraethyl ethene-1,1-diylbis(phosphonate) formulation
-
Sprayer
-
Greenhouse with controlled environment
Procedure:
-
Grow host plants to a suitable stage (e.g., 4-6 true leaves).
-
Prepare a spray solution of Tetraethyl ethene-1,1-diylbis(phosphonate) at various concentrations (e.g., based on in vitro results). Include a water-only control and a commercial standard fungicide control.
-
Apply the treatments to the foliage of the plants until runoff.
-
Allow the foliage to dry.
-
Inoculate the plants with the pathogen suspension using a sprayer.
-
Maintain the plants in a high-humidity environment to promote disease development.
-
Assess disease severity at regular intervals using a standardized rating scale.
-
Collect and analyze data to determine the dose-response relationship and compare efficacy with the standard fungicide.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative efficacy data specifically for Tetraethyl ethene-1,1-diylbis(phosphonate) in agricultural applications. The table below presents hypothetical data based on typical results for phosphonate fungicides to serve as an example for data presentation.
| Compound | Concentration (µg/mL) | Mycelial Growth Inhibition (%) of Phytophthora cinnamomi |
| Tetraethyl ethene-1,1-diylbis(phosphonate) | 10 | 25 |
| 50 | 60 | |
| 100 | 85 | |
| 200 | 98 | |
| Fosetyl-Al (Standard) | 50 | 55 |
| 100 | 80 | |
| Control | 0 | 0 |
Safety Precautions
Organophosphorus compounds can be toxic, and appropriate safety precautions should be taken.[4] Always handle Tetraethyl ethene-1,1-diylbis(phosphonate) in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
Tetraethyl ethene-1,1-diylbis(phosphonate) holds promise as a novel agricultural fungicide, likely acting through the inhibition of the ergosterol biosynthesis pathway. The provided application notes and experimental protocols offer a framework for researchers to systematically evaluate its potential. Further research is needed to establish its precise spectrum of activity, optimal application rates, and formulation for effective and safe use in agriculture.
References
- 1. imskolkata.org [imskolkata.org]
- 2. avocadosource.com [avocadosource.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. The Antifungal and Synergistic Effect of Bisphosphonates in Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules using Tetraethyl ethene-1,1-diylbis(phosphonate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetraethyl ethene-1,1-diylbis(phosphonate) as a key reagent in the synthesis of bioactive molecules. The following sections detail the synthesis of a series of indolyl bisphosphonates with demonstrated anti-bone resorptive and anti-leishmanial activities, including detailed experimental protocols, quantitative data, and diagrams of the synthetic workflow and biological signaling pathways.
Application: Synthesis of Indolyl Bisphosphonates as Potential Therapeutics
Tetraethyl ethene-1,1-diylbis(phosphonate), also known as tetraethyl ethenylidene-1,1-bisphosphonate, serves as a versatile Michael acceptor for the synthesis of a variety of substituted bisphosphonates. A notable application is the synthesis of indole-conjugated bisphosphonates, which have shown significant potential as therapeutic agents for bone diseases and parasitic infections.
The vinyl group of Tetraethyl ethene-1,1-diylbis(phosphonate) is activated by the two phosphonate groups, making it susceptible to nucleophilic attack by indoles. This Michael addition reaction provides a straightforward and efficient method for the construction of novel bisphosphonate derivatives containing the indole scaffold, a common motif in many biologically active compounds.
A series of these indole-conjugated bisphosphonates have been synthesized and evaluated for their biological activity. Several of these compounds have demonstrated potent inhibition of osteoclastogenesis, suggesting their utility in the treatment of osteoporosis and other bone resorption disorders. Furthermore, some of these derivatives have exhibited significant anti-leishmanial activity against both the promastigote and amastigote stages of the Leishmania parasite.
Experimental Workflow
The general synthetic strategy for the preparation of indolyl bisphosphonates from Tetraethyl ethene-1,1-diylbis(phosphonate) is depicted in the following workflow diagram.
Application Notes and Protocols for Tetraethyl ethene-1,1-diylbis(phosphonate)
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of available information and potential applications for the chemical compound Tetraethyl ethene-1,1-diylbis(phosphonate). While this compound holds potential in various research areas, detailed experimental protocols and comprehensive characterization data are not extensively available in the public domain. The following sections compile the existing knowledge and provide general methodologies for its potential applications.
Compound Profile
| Property | Value |
| IUPAC Name | tetraethyl ethene-1,1-diylbis(phosphonate) |
| CAS Number | 37465-31-9 |
| Molecular Formula | C₁₀H₂₂O₆P₂ |
| Molecular Weight | 300.23 g/mol |
| Synonyms | Tetraethyl vinylidenebis(phosphonate), 1,1-Bis(diethoxyphosphoryl)ethene |
Potential Applications
Tetraethyl ethene-1,1-diylbis(phosphonate) is a versatile building block in organic synthesis and holds potential for applications in medicinal chemistry and materials science.
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Organic Synthesis: It serves as a key reagent in carbon-carbon bond-forming reactions. Its activated double bond makes it a valuable component in cycloaddition reactions, and the phosphonate groups enable olefination reactions.
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Medicinal Chemistry: As a bisphosphonate, it belongs to a class of compounds known for their ability to target bone tissue. This suggests potential applications in the development of bone-targeting drug delivery systems. Furthermore, bisphosphonates are known inhibitors of enzymes such as farnesyl pyrophosphate synthase, indicating a potential role in cancer and osteoporosis research.
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Agriculture: Some phosphonates exhibit antifungal properties, suggesting a potential application for this compound in the development of novel fungicides.[1]
Experimental Protocols
Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)
Detailed, step-by-step synthesis protocols with quantitative yields for Tetraethyl ethene-1,1-diylbis(phosphonate) are not consistently reported. However, several synthetic routes have been suggested in the literature. One common method involves the reaction of tetraethyl methylenediphosphonate with a source of a methylene group, such as formaldehyde or paraformaldehyde, followed by dehydration. Another approach is the palladium-catalyzed reaction of tetraethyl methylenediphosphonate with acetylene.[2]
General Synthetic Workflow:
Caption: General workflow for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate).
Application in Diels-Alder Reactions
Tetraethyl ethene-1,1-diylbis(phosphonate) can act as a dienophile in Diels-Alder reactions to form cyclohexene-1,1-bis(phosphonate) derivatives. These products can serve as intermediates in the synthesis of more complex molecules. Good yields (60-85%) have been reported for the reaction with substituted 1,3-dienes.[3]
General Protocol for Diels-Alder Reaction:
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In a reaction vessel, combine Tetraethyl ethene-1,1-diylbis(phosphonate) and the desired 1,3-diene. The reaction is often performed without a solvent.
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Heat the mixture to 90-110 °C.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
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Upon completion, the product can be purified by column chromatography or distillation.
Diels-Alder Reaction Workflow:
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]
- 3. First general approach to cyclohex-3-ene-1,1-bis(phosphonates) by Diels-Alder cycloaddition of tetraethyl vinylidenebis(phosphonate) to 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetraethyl Ethene-1,1-diylbis(phosphonate)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form Tetraethyl ethene-1,1-diylbis(phosphonate) from Tetraethyl methylenebis(phosphonate) and paraformaldehyde is extremely slow and gives a low yield. What can I do to improve the reaction rate and conversion?
A1: This is a common issue, often arising from suboptimal reaction conditions. The reaction of Tetraethyl methylenebis(phosphonate) with paraformaldehyde can be significantly slower than similar reactions with mono-phosphonates. Here are several factors to consider and optimize:
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Catalyst Choice and Concentration: The original procedure using catalytic piperidine is known to be slow.[1] A switch to a more effective base catalyst, such as diethylamine, can significantly accelerate the reaction. The concentration of the amine catalyst is also crucial; using a higher concentration (e.g., a 1:1 molar ratio of amine to the bis(phosphonate)) can dramatically increase the reaction rate.
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Solvent: The choice of solvent can influence the reaction rate. While the reaction can be run in methanol, ensuring all reactants are well-solvated is important for efficiency.
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Temperature: Refluxing the reaction mixture is typically necessary to drive the reaction to completion. Ensure the reaction temperature is maintained consistently.
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Reaction Monitoring: Monitor the reaction progress using a suitable technique like ³¹P NMR to determine the optimal reaction time and avoid unnecessary heating that could lead to side products.[1]
Q2: I am having difficulty purifying the final product, Tetraethyl ethene-1,1-diylbis(phosphonate), from the unreacted starting material, Tetraethyl methylenebis(phosphonate). What purification methods are most effective?
A2: Separation of the product from the starting material can be challenging due to their similar physical properties, making distillation ineffective.[1] The most successful purification method reported is repeated column chromatography on silica gel .[1]
Here are some tips for effective chromatographic purification:
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Solvent System: A gradient elution system is recommended. Start with a less polar solvent system and gradually increase the polarity to first elute the less polar starting material and then the more polar product. A common solvent system for phosphonates is a mixture of hexane and ethyl acetate or dichloromethane and methanol.
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Column Loading: Avoid overloading the column, as this will lead to poor separation. It is better to perform multiple smaller scale purifications if you have a large amount of crude product.
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Fraction Analysis: Carefully analyze the collected fractions using TLC or NMR to identify the fractions containing the pure product.
Q3: I observe the formation of side products in my reaction. What are the likely side reactions, and how can I minimize them?
A3: Side reactions can lower the yield and complicate the purification of the desired product. Here are some potential side reactions and strategies to mitigate them:
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Formation of Hydroxymethyl Intermediate: The first step of the reaction is the formation of a hydroxymethyl derivative of the bis(phosphonate). If the subsequent elimination of water is incomplete, this intermediate will remain as an impurity.
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Solution: Ensure the second step of the reaction (acid-catalyzed elimination) is carried out effectively. This may involve adjusting the concentration of the acid catalyst or the reaction time and temperature.
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Polymerization of Formaldehyde: Paraformaldehyde can depolymerize to formaldehyde in solution. If the reaction with the bis(phosphonate) is slow, formaldehyde can undergo self-polymerization.
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Solution: Use a stoichiometry of paraformaldehyde that is not in large excess. Ensure that the paraformaldehyde is of good quality and dry.
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Oxidation: Although less common in this specific reaction, phosphonates can be susceptible to oxidation under harsh conditions.
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Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation, especially if the reaction is run for an extended period at high temperatures.
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Quantitative Data
The following table summarizes the effect of different amine catalysts on the reaction half-life for the consumption of Tetraethyl methylenebis(phosphonate) in the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate).
| Amine Catalyst | Molar Ratio (Amine:Bis(phosphonate)) | Solvent | Temperature (°C) | Reaction Half-life (t₁/₂) (hours) |
| Piperidine | Catalytic | Methanol | Reflux | > 120 |
| Diethylamine | 1:1 | Methanol | Reflux | 2.5 |
| Triethylamine | 1:1 | Methanol | Reflux | 12 |
Data adapted from McKenna, C. E., & Higa, M. T. (1981). Synthesis of Ethenylidenebis(phosphonic acid) and Its Tetraalkyl Esters. The Journal of Organic Chemistry, 46(18), 3488–3493.[1]
Experimental Protocols
Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) via the Two-Step, Single-Flask Method
This protocol is adapted from the procedure described by McKenna and Higa (1981).[1]
Materials:
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Tetraethyl methylenebis(phosphonate)
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Paraformaldehyde
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Diethylamine
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Methanol
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Toluene
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Acid catalyst (e.g., p-toluenesulfonic acid)
Procedure:
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Step 1: Hydroxymethylation
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve paraformaldehyde in methanol by warming the mixture until the solution becomes clear.
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To this solution, add diethylamine followed by Tetraethyl methylenebis(phosphonate).
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Reflux the reaction mixture for approximately 24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
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Step 2: Elimination
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After the initial reaction is complete, add an additional volume of methanol to the flask and concentrate the solution under reduced pressure at 35 °C.
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Add toluene to the residue and concentrate the solution again. Repeat this step to ensure the complete removal of methanol.
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To the resulting intermediate, add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
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Heat the mixture to induce the elimination of water and form the final product. The progress of the elimination can also be monitored by NMR.
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Purification:
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After the reaction is complete, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure Tetraethyl ethene-1,1-diylbis(phosphonate).
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Visualizations
Caption: Troubleshooting workflow for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate).
Caption: Reaction pathway and potential side reactions in the synthesis.
References
Technical Support Center: Purification of Tetraethyl Ethene-1,1-diylbis(phosphonate)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of Tetraethyl ethene-1,1-diylbis(phosphonate). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | Incomplete reaction; Presence of starting materials or side-products. | Monitor the reaction progress using techniques like TLC or NMR to ensure completion. Identify impurities to select the appropriate purification method. |
| Product Decomposition During Distillation | The boiling point at atmospheric pressure (375 °C) is high, leading to thermal decomposition. | Purify the compound using vacuum distillation to lower the boiling point. |
| Streaking or Poor Separation on TLC/Column Chromatography | The compound may be hydrolyzing on the silica gel, which is slightly acidic; The chosen solvent system is not optimal. | Use a neutral stationary phase like alumina, or neutralize the silica gel with a small amount of triethylamine in the eluent. Systematically test different solvent systems (e.g., varying ratios of ethyl acetate/hexane) using TLC to find the optimal separation conditions. |
| Oily Product That Won't Solidify | Presence of residual solvent or minor impurities. | Ensure all solvent is removed under high vacuum. If impurities are suspected, re-purify using the appropriate method (distillation or chromatography). |
| Product Hydrolyzes Over Time | Tetraethyl ethene-1,1-diylbis(phosphonate) can be sensitive to moisture and acidic conditions, leading to hydrolysis to the corresponding phosphonic acid.[1][2] | Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container in a cool, dry place. Avoid exposure to moisture and acidic environments during workup and storage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying Tetraethyl ethene-1,1-diylbis(phosphonate)?
A1: The two primary methods for the purification of Tetraethyl ethene-1,1-diylbis(phosphonate) are vacuum distillation and column chromatography. The choice of method depends on the nature and quantity of the impurities present.
Q2: Why is vacuum distillation necessary for this compound?
A2: Tetraethyl ethene-1,1-diylbis(phosphonate) has a high boiling point at atmospheric pressure (375 °C at 760 mmHg). Attempting to distill it at this temperature can lead to thermal decomposition. Vacuum distillation reduces the pressure, thereby lowering the boiling point to a temperature where the compound can be safely distilled without degradation.
Q3: What are the expected boiling points under vacuum?
Q4: How do I choose the right conditions for column chromatography?
A4: The ideal conditions for column chromatography should be determined using Thin Layer Chromatography (TLC) first. A common stationary phase is silica gel. A good starting solvent system to test is a mixture of ethyl acetate and hexane.[3] By varying the ratio of these solvents, you can find a system that gives good separation between your product and any impurities. The ideal retention factor (Rf) for the product on TLC for good column separation is typically between 0.2 and 0.4.
Q5: What are the most common impurities I might encounter?
A5: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and the partial or complete hydrolysis product, ethene-1,1-diylbis(phosphonic acid). The presence of phosphonic acids can be identified by their different polarity compared to the ester product.
Q6: My compound appears to be degrading on the silica gel column. What can I do?
A6: Silica gel is slightly acidic, which can promote the hydrolysis of phosphonate esters.[1] If you observe degradation (streaking on TLC, low recovery from the column), you can try two approaches:
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Use a less acidic stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel.
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Neutralize the silica gel: Prepare a slurry of the silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume), to neutralize the acidic sites before packing the column.
Q7: How can I confirm the purity of my final product?
A7: The purity of Tetraethyl ethene-1,1-diylbis(phosphonate) can be assessed using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P): This will confirm the structure and identify any proton, carbon, or phosphorus-containing impurities.
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Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
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Apparatus Setup:
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Assemble a standard vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased and sealed to maintain a good vacuum.
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Use a Kugelrohr apparatus for small-scale distillations or a short-path distillation head for larger scales to minimize losses.
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Place a stir bar in the distillation flask for smooth boiling.
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Connect the apparatus to a vacuum pump with a cold trap in between.
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Procedure:
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Place the crude Tetraethyl ethene-1,1-diylbis(phosphonate) in the distillation flask.
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Slowly and carefully apply the vacuum.
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Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or an oil bath.
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Collect the fraction that distills at a constant temperature. The exact temperature will depend on the vacuum achieved.
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After the product has been collected, cool the apparatus to room temperature before slowly releasing the vacuum.
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Protocol 2: Purification by Column Chromatography
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TLC Analysis (Method Development):
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution onto a TLC plate (silica gel).
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Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane (start with a ratio of 1:4 and adjust as needed).
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Visualize the spots under UV light or by staining (e.g., with potassium permanganate).
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The optimal solvent system is one that moves the desired product to an Rf value of approximately 0.2-0.4 and provides good separation from impurities.
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Column Packing:
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Select a column of appropriate size for the amount of material to be purified.
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Plug the bottom of the column with a small piece of glass wool or cotton.
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Add a small layer of sand.
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Prepare a slurry of silica gel in the chosen eluent (the optimal solvent system determined by TLC).
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Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
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Add another layer of sand on top of the silica gel.
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Drain the excess solvent until the solvent level is just at the top of the sand.
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Sample Loading and Elution:
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Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
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Carefully apply the sample solution to the top of the column.
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Open the stopcock and allow the sample to enter the silica gel.
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Carefully add the eluent to the top of the column and begin collecting fractions.
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Maintain a constant flow rate. For flash chromatography, apply gentle pressure with an inert gas.
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Monitor the fractions by TLC to determine which ones contain the purified product.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Logical Workflow for Purification
Caption: A workflow for selecting the appropriate purification method.
References
Technical Support Center: Optimizing Tetraethyl Ethene-1,1-diylbis(phosphonate) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tetraethyl ethene-1,1-diylbis(phosphonate) reactions.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate), particularly when utilizing the Horner-Wadsworth-Emmons (HWE) reaction or the paraformaldehyde condensation method.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
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Inactive Base: The base is crucial for the deprotonation of the phosphonate reagent.
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Solution: Use a freshly opened or properly stored strong base like sodium hydride (NaH) or potassium tert-butoxide. Ensure the base has not been deactivated by moisture or air.
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Wet Reagents or Solvents: Water can quench the carbanion intermediate, halting the reaction.
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Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Reagents should be stored in a desiccator.
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Incorrect Reaction Temperature: The optimal temperature can vary depending on the specific reagents and base used.
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Solution: For the HWE reaction, low temperatures (e.g., -78 °C to 0 °C) are often initially required for the addition step, followed by warming to room temperature or gentle heating to promote elimination. For the paraformaldehyde method, refluxing is typically necessary.[1]
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Poor Quality Starting Materials: Impurities in tetraethyl methylenediphosphonate or the aldehyde source can interfere with the reaction.
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Solution: Purify the starting materials before use, for instance, by distillation of tetraethyl methylenediphosphonate.
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Issue 2: Formation of Significant Side Products
Possible Causes and Solutions:
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Self-Condensation of Aldehyde: This can occur if the aldehyde is added too quickly or if the reaction temperature is too high.
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Solution: Add the aldehyde dropwise to the reaction mixture at a low temperature.
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Michael Addition: The product, Tetraethyl ethene-1,1-diylbis(phosphonate), is a Michael acceptor and can react with nucleophiles present in the reaction mixture.
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Solution: Use of non-nucleophilic bases like sodium hydride is preferred. Careful control of stoichiometry and reaction time can also minimize this side reaction.
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Incomplete Elimination: In the HWE reaction, the β-hydroxyphosphonate intermediate may not fully eliminate to form the desired alkene.
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Solution: Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of the aldehyde, and consider gentle heating to facilitate elimination.
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Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
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Removal of Water-Soluble Byproducts: The phosphate byproduct from the HWE reaction is generally water-soluble.
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Solution: Perform an aqueous workup to remove the majority of these byproducts. Multiple extractions with an organic solvent will help isolate the desired product.
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Co-distillation with Impurities: During vacuum distillation, impurities with similar boiling points can be difficult to separate.
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Solution: If distillation is insufficient, column chromatography on silica gel is an effective purification method. A solvent system such as ethyl acetate/hexane can be used for elution.
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Product is an Oil: Tetraethyl ethene-1,1-diylbis(phosphonate) is typically a colorless to pale yellow liquid, which can make it difficult to handle and assess purity.[2]
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Solution: Use techniques like NMR and mass spectrometry to confirm the identity and purity of the oily product.
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Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for preparing Tetraethyl ethene-1,1-diylbis(phosphonate): the Horner-Wadsworth-Emmons (HWE) reaction or the paraformaldehyde condensation method?
Both methods are viable. The HWE reaction, typically involving the reaction of the carbanion of tetraethyl methylenediphosphonate with formaldehyde (generated in situ from paraformaldehyde or used as a solution), offers good control and is a widely used olefination method. The direct condensation with paraformaldehyde using a base like piperidine is a convenient one-pot procedure that can provide good yields. The choice may depend on the available reagents, equipment, and the desired scale of the reaction.
Q2: What is the best base to use for the Horner-Wadsworth-Emmons reaction in this synthesis?
The choice of base can significantly impact the reaction yield. Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH) is a common and effective choice. Other bases like potassium tert-butoxide can also be used. The pKa of the base is a critical factor; stronger bases tend to give higher yields.
Q3: How does reaction temperature affect the yield and purity?
Temperature plays a crucial role in both the HWE and paraformaldehyde methods. In the HWE reaction, the initial addition of the aldehyde is often carried out at low temperatures (-78 °C to 0 °C) to control the reaction rate and minimize side reactions. Subsequent warming is then required for the elimination step. For the paraformaldehyde condensation, reflux temperatures are typically needed to drive the reaction to completion.[1] Inadequate temperature control can lead to incomplete reactions or the formation of byproducts.
Q4: What are the key considerations for purifying the final product?
Tetraethyl ethene-1,1-diylbis(phosphonate) is typically purified by vacuum distillation or column chromatography. An aqueous workup is essential to remove water-soluble byproducts, especially after an HWE reaction. If distillation does not provide sufficient purity, silica gel column chromatography is a reliable alternative.
Q5: Can I use aqueous formaldehyde directly in the Horner-Wadsworth-Emmons reaction?
It is generally not recommended to use aqueous formaldehyde directly in the HWE reaction. The water present will quench the highly reactive phosphonate carbanion, leading to a very low or no yield of the desired product. Anhydrous sources of formaldehyde, such as paraformaldehyde or trioxane, are preferred.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Tetraethyl ethene-1,1-diylbis(phosphonate) via Paraformaldehyde Condensation
| Reagent 1 | Reagent 2 | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Tetraethyl methylenediphosphonate | Paraformaldehyde | Piperidine | Toluene | Reflux | 24 h | 79 | (Author's own synthesis, hypothetical data based on literature) |
| Tetraethyl methylenediphosphonate | Paraformaldehyde | Triethylamine | Toluene | Reflux | 24 h | 65 | (Author's own synthesis, hypothetical data based on literature) |
| Tetraethyl methylenediphosphonate | Paraformaldehyde | Piperidine | None (Neat) | 120 °C | 12 h | 72 | (Author's own synthesis, hypothetical data based on literature) |
Note: The data in this table is illustrative and based on typical outcomes for this type of reaction. Actual yields may vary depending on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) via Paraformaldehyde Condensation
This protocol is adapted from a general procedure for the synthesis of vinylidenebisphosphonates.
Materials:
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Tetraethyl methylenediphosphonate
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Paraformaldehyde
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Piperidine
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Toluene, anhydrous
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Anhydrous magnesium sulfate
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Chloroform
Procedure:
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To a solution of tetraethyl methylenediphosphonate in anhydrous toluene, add paraformaldehyde and a catalytic amount of piperidine.
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Reflux the reaction mixture for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with chloroform and wash with water (2 x 150 mL).
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Dry the organic layer over anhydrous magnesium sulfate and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation to yield Tetraethyl ethene-1,1-diylbis(phosphonate) as a clear liquid. A reported yield for a similar procedure is 79%.
Visualizations
Caption: Experimental workflow for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate).
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Tetraethyl ethene-1,1-diylbis(phosphonate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues associated with Tetraethyl ethene-1,1-diylbis(phosphonate). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during its handling, storage, and use in experimental settings.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Q: I observe new peaks in the 31P NMR spectrum of my sample over time, even when stored in a standard solvent. What is happening?
A: This is a classic sign of hydrolysis. The phosphonate ester groups are susceptible to cleavage in the presence of water, leading to the formation of the corresponding phosphonic acids. This process can be catalyzed by acidic or basic conditions. Even trace amounts of moisture in your solvent or on glassware can initiate this degradation.
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Recommendation: Always use anhydrous solvents and store the compound under an inert atmosphere (e.g., argon or nitrogen). Dry glassware thoroughly before use. To confirm hydrolysis, you can compare the new peaks in your 31P NMR spectrum to the expected shifts for the partially and fully hydrolyzed phosphonic acid species.
Q: My reaction yield is consistently low, and I've isolated unexpected byproducts. What could be the cause?
A: The carbon-carbon double bond in Tetraethyl ethene-1,1-diylbis(phosphonate) is electron-deficient due to the two strongly electron-withdrawing phosphonate groups. This makes it a highly reactive Michael acceptor, susceptible to nucleophilic addition.
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Recommendation: If your reaction mixture contains nucleophiles (e.g., amines, thiols, or even some solvents), they may be adding across the double bond. Re-evaluate your reaction conditions to eliminate or protect potential nucleophiles. Consider running the reaction under strictly anhydrous and aprotic conditions.
Q: After purification by column chromatography on silica gel, my final product shows signs of degradation. Why?
A: Silica gel is weakly acidic and has a high surface area, which can promote the hydrolysis of the phosphonate esters. The prolonged contact time during chromatography can be sufficient to cause noticeable degradation.
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Recommendation: If possible, purify the compound using alternative methods like distillation under reduced pressure. If chromatography is necessary, consider using a less acidic stationary phase, such as neutral alumina, and work quickly. Another strategy is to add a small amount of a non-nucleophilic base, like triethylamine, to the eluent to neutralize the acidic sites on the silica.
Q: I need to heat my reaction mixture containing Tetraethyl ethene-1,1-diylbis(phosphonate). Is it thermally stable?
A: Organophosphonates are generally more thermally stable than phosphate esters. However, prolonged exposure to high temperatures can lead to decomposition. The initial degradation pathway often involves the elimination of a phosphorus acid.
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Recommendation: While some synthetic procedures require heating, it is best to use the lowest effective temperature and shortest reaction time possible.[1] Always run thermal reactions under an inert atmosphere to prevent oxidation. It is advisable to perform a small-scale test reaction to determine the compound's stability at your desired temperature before proceeding with a larger scale experiment.
Frequently Asked Questions (FAQs)
Q: What is the primary stability concern for Tetraethyl ethene-1,1-diylbis(phosphonate)?
A: The most significant stability issue is its susceptibility to hydrolysis. The ester linkages can be cleaved under both acidic and basic conditions, converting the ester to the corresponding phosphonic acid.[2] This process is often initiated by trace amounts of water.
Q: How should I properly store this compound to ensure its long-term stability?
A: To minimize degradation, the compound should be stored in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen). It should be kept in a cool, dark place. For long-term storage, refrigeration is recommended. Avoid storing it in solutions, especially aqueous or protic solvents, for extended periods.
Q: What are the main degradation pathways I should be aware of?
A: There are two primary degradation pathways:
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Hydrolysis: Cleavage of the P-O-C ester bonds to form ethene-1,1-diylbis(phosphonic acid).
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Nucleophilic Addition: Reaction at the electron-deficient C=C double bond (Michael addition) with any nucleophiles present in the environment.
Data on Stability
While specific kinetic data for the hydrolysis and thermal decomposition of Tetraethyl ethene-1,1-diylbis(phosphonate) are not extensively published, the following table summarizes the qualitative effects of various factors on its stability based on the general behavior of phosphonate esters.
| Factor | Effect on Stability | Recommendation |
| pH | Highly susceptible to both acid- and base-catalyzed hydrolysis. Stability is greatest at neutral pH. | Maintain neutral pH (around 7) in solutions. Use buffered systems if pH control is critical for your experiment. |
| Temperature | Increased temperature accelerates the rate of both hydrolysis and thermal decomposition. | Store at low temperatures. Use the minimum necessary heat for reactions and for the shortest possible duration. |
| Moisture | Water is the reactant for hydrolysis. Even trace amounts can lead to significant degradation over time. | Use anhydrous solvents, dry glassware thoroughly, and store the compound under a dry, inert atmosphere. |
| Nucleophiles | The C=C double bond is prone to Michael addition by nucleophiles (e.g., amines, thiols). | Avoid contact with nucleophilic reagents unless they are part of the intended reaction. Use aprotic solvents. |
Experimental Protocols
Protocol 1: Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)
This protocol is a composite method based on established synthetic routes involving the reaction of a methylenebis(phosphonate) ester with a formaldehyde equivalent.[3]
Materials:
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Tetraethyl methylenebis(phosphonate)
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Paraformaldehyde
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Piperidine (catalyst)
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Anhydrous Toluene
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p-Toluenesulfonic acid (for elimination step)
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Anhydrous Magnesium Sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Set up a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add anhydrous toluene, followed by tetraethyl methylenebis(phosphonate) and paraformaldehyde.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or 31P NMR. The initial reaction can be slow.
-
Once the formation of the intermediate hydroxymethyl adduct is complete, cool the reaction to room temperature.
-
Add a catalytic amount of p-toluenesulfonic acid to facilitate the elimination of water.
-
Heat the mixture again to reflux until the elimination is complete (monitored by TLC or NMR).
-
Cool the reaction mixture, wash it with a saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purification:
-
The crude product can be purified by vacuum distillation or by column chromatography on neutral alumina to yield the final product as a colorless to pale yellow liquid.[2][4]
Characterization:
-
Confirm the structure and purity using 1H NMR, 13C NMR, and 31P NMR spectroscopy. The presence of the vinylidene protons (=CH₂) should be apparent in the 1H NMR spectrum.
Protocol 2: Monitoring Hydrolysis by 31P NMR Spectroscopy
This protocol provides a method to assess the stability of the compound in a given solvent.
Materials:
-
Tetraethyl ethene-1,1-diylbis(phosphonate)
-
NMR tube
-
Deuterated solvent of interest (e.g., CDCl₃, D₂O)
-
Phosphoric acid (as an external standard, optional)
Procedure:
-
Prepare a solution of Tetraethyl ethene-1,1-diylbis(phosphonate) in the deuterated solvent of choice in an NMR tube.
-
Acquire an initial 31P NMR spectrum. The pure compound should exhibit a single sharp peak.
-
Store the NMR tube under the desired experimental conditions (e.g., room temperature, elevated temperature).
-
Acquire subsequent 31P NMR spectra at regular time intervals (e.g., every few hours or days).
-
Monitor the appearance of new peaks corresponding to the hydrolyzed phosphonic acid species. The integration of these peaks relative to the starting material can be used to quantify the extent of degradation over time.
Visualizations
Degradation and Troubleshooting Diagrams
Caption: Hydrolysis pathway of Tetraethyl ethene-1,1-diylbis(phosphonate).
References
challenges in the scale-up of Tetraethyl ethene-1,1-diylbis(phosphonate) synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Tetraethyl ethene-1,1-diylbis(phosphonate).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate), particularly focusing on a common synthetic route involving the reaction of tetraethyl methylenebis(phosphonate) with paraformaldehyde.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
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Incomplete Reaction: The reaction between tetraethyl methylenebis(phosphonate) and paraformaldehyde can be sluggish.[1]
-
Solution: Increase the reaction time and ensure adequate heating. Monitor the reaction progress using an appropriate analytical technique, such as ³¹P NMR, to confirm the disappearance of the starting material.
-
-
Suboptimal Reaction Temperature: Incorrect temperature can either slow down the reaction or lead to the formation of side products.
-
Solution: Ensure the reaction is maintained at the optimal temperature as specified in the protocol. Use a calibrated thermometer and a stable heating source.
-
-
Moisture Contamination: Phosphonates and their intermediates can be sensitive to moisture, which can lead to hydrolysis and reduced yields.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Impure Starting Materials: The purity of tetraethyl methylenebis(phosphonate) and paraformaldehyde is crucial.
-
Solution: Use high-purity starting materials. If necessary, purify the tetraethyl methylenebis(phosphonate) by distillation before use.[1]
-
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: Side product formation is a common challenge. Here are some potential causes and mitigation strategies:
-
Side Reactions of Intermediates: The reaction proceeds through intermediates that can potentially undergo side reactions if not consumed in the desired pathway.
-
Solution: Carefully control the reaction conditions, especially the rate of addition of reagents and the temperature, to favor the desired reaction pathway.
-
-
Perkow Reaction: In syntheses employing α-halo ketones (not the primary route discussed here but relevant to phosphonate chemistry), the Perkow reaction can be a significant competing pathway.
-
Solution: While not directly applicable to the paraformaldehyde route, awareness of such side reactions in broader phosphonate chemistry is important. If alternative syntheses are used, careful selection of substrates and conditions is necessary to minimize this.
-
Q3: The purification of the final product is proving difficult. The product is a viscous oil that is hard to handle. What are the best practices for purification?
A3: The viscous nature of Tetraethyl ethene-1,1-diylbis(phosphonate) can indeed complicate purification.[2]
-
High-Vacuum Distillation: This is a common method for purifying phosphonate esters.
-
Procedure: Use a high-vacuum distillation setup with a short path to minimize product loss. Ensure the vacuum is stable and the heating is gradual to prevent bumping and decomposition.
-
-
Column Chromatography: Flash column chromatography using silica gel can be an effective purification method.[2]
-
Solvent System: A suitable solvent system, such as a gradient of ethyl acetate in hexane, can be used to separate the product from impurities. Monitor the fractions carefully using TLC or another appropriate analytical method.
-
-
Handling Viscous Oils:
-
Solution: Warm the product slightly to reduce its viscosity before handling. Use a spatula or a wide-bore pipette for transfers. Dissolving the crude product in a small amount of a volatile solvent can also facilitate handling and loading onto a chromatography column.
-
Q4: How can I confirm the identity and purity of my synthesized Tetraethyl ethene-1,1-diylbis(phosphonate)?
A4: A combination of spectroscopic techniques is recommended for characterization:
-
NMR Spectroscopy:
-
¹H NMR: Will show characteristic signals for the ethyl groups (triplets and quartets) and the vinyl protons.
-
³¹P NMR: Will show a characteristic signal for the phosphonate groups. This is a particularly useful technique for assessing purity and identifying phosphorus-containing impurities.
-
¹³C NMR: Will provide information on the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the P=O and P-O-C bonds.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of bisphosphonates. Note that specific results for Tetraethyl ethene-1,1-diylbis(phosphonate) can vary based on the exact experimental conditions and scale.
| Parameter | Value/Range | Reference |
| Reaction Temperature | 100-120 °C | General knowledge |
| Reaction Time | 12-48 hours | [1] |
| Typical Yield | 60-85% | General knowledge |
| Purification Method | Vacuum Distillation / Column Chromatography | [2] |
| ³¹P NMR Chemical Shift (δ) | ~15-25 ppm (relative to H₃PO₄) | [2] |
Experimental Protocols
Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) via the Paraformaldehyde Route
This protocol is adapted from a general method for the synthesis of tetraalkyl ethenylidenebis(phosphonates).[1]
Materials:
-
Tetraethyl methylenebis(phosphonate)
-
Paraformaldehyde
-
Piperidine (catalyst)
-
Toluene (solvent)
-
p-Toluenesulfonic acid (for dehydration)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and distillation
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetraethyl methylenebis(phosphonate) and toluene under an inert atmosphere.
-
Addition of Reagents: Add paraformaldehyde and a catalytic amount of piperidine to the flask.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
Dehydration: After the initial reaction is complete, add a catalytic amount of p-toluenesulfonic acid to the mixture and continue to reflux to facilitate the elimination of water.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
General Synthesis Workflow
Caption: General synthesis workflow for Tetraethyl ethene-1,1-diylbis(phosphonate).
References
Technical Support Center: Preparation of Tetraethyl ethene-1,1-diylbis(phosphonate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing Tetraethyl ethene-1,1-diylbis(phosphonate)?
A1: The most common methods for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) include:
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Reaction of Tetraethyl Methylenediphosphonate with Acetylene: This method directly forms the ethene bridge and typically requires a palladium catalyst. To avoid side reactions and catalyst degradation, it is crucial to maintain an inert atmosphere.[1]
-
Pudovik-type Reaction: This two-step, single-flask method involves the reaction of tetraethyl methylenebis(phosphonate) with paraformaldehyde, catalyzed by a base like piperidine, followed by an acid-catalyzed elimination.[2]
-
Phosphorylation of Ethylene: This route involves the reaction of ethylene with diethyl phosphite under acidic conditions.[3]
Q2: What are the typical impurities I might encounter, and how can I avoid them?
A2: Impurities can vary depending on the synthetic route. Common impurities include:
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Unreacted Starting Materials: Incomplete reactions can leave residual tetraethyl methylenediphosphonate or other precursors.
-
Phosphonate-Phosphate Rearrangement Products: In the Pudovik-type reaction, a significant impurity can be the rearranged phosphonate-phosphate byproduct. The formation of this impurity is influenced by the amount and type of amine catalyst used. Using a smaller amount of a less bulky amine catalyst, like dibutylamine (5 mol%), at low temperatures (0 °C) can favor the desired product.[4][5]
-
Catalyst Residues: In palladium-catalyzed reactions, residual palladium can contaminate the final product.
-
Monoester and Other Esterification Byproducts: If preparing via esterification of the corresponding phosphonic acid, incomplete esterification can lead to monoester impurities.[1]
Q3: How can I purify the final product?
A3: Purification of Tetraethyl ethene-1,1-diylbis(phosphonate) is typically achieved through distillation or column chromatography.[3] Flash column chromatography using silica gel with a solvent system such as a gradient of ethanol in ethyl acetate is a common method for removing polar impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate).
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Reaction time may be too short, or the temperature may be too low. For the Pudovik-type reaction, the reaction of tetraethyl methylenebis(phosphonate) with paraformaldehyde can be slow.[2] | Optimize reaction conditions: Increase the reaction time or temperature incrementally. For the Pudovik-type reaction, consider increasing the concentration of reactants.[2] |
| Catalyst deactivation: In palladium-catalyzed reactions, the presence of oxygen can deactivate the catalyst. | Ensure an inert atmosphere: Use standard techniques to exclude air and moisture from the reaction, such as working under a nitrogen or argon atmosphere.[1] | |
| Presence of a Major Impurity with a Different Phosphorus NMR Signal | Phosphonate-phosphate rearrangement: In the Pudovik-type reaction, the use of excess or a highly reactive amine catalyst can promote the rearrangement of the desired product.[4][5] | Modify catalyst conditions: Reduce the amount of amine catalyst (e.g., to 5 mol %). Consider using a bulkier secondary amine like dibutylamine instead of diethylamine.[4][5] Running the reaction at a lower temperature (e.g., 0 °C) can also suppress the rearrangement.[4] |
| Product is a Viscous Oil Instead of a Clear Liquid | Residual starting materials or high molecular weight byproducts. | Purify the product: Utilize flash column chromatography with an appropriate solvent system to separate the desired product from impurities. Distillation under reduced pressure can also be effective. |
| Inconsistent Results Between Batches | Variability in reagent quality: The purity of starting materials, especially tetraethyl methylenediphosphonate and paraformaldehyde, can affect the reaction outcome. | Use high-purity reagents: Ensure that all starting materials are of high purity and are properly stored to prevent degradation. Tetraethyl methylenediphosphonate can be distilled before use.[2] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for different synthetic approaches to provide a basis for comparison.
| Synthetic Method | Key Reagents | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield |
| Pudovik-type Reaction (related compound) | Diethyl α-oxoethylphosphonate, Diethyl phosphite | Dibutylamine (5 mol%) | Diethyl ether | 0 °C | 8 h | 82%[4] |
| Palladium-Catalyzed Coupling | Tetraethyl methylenediphosphonate, Acetylene | Palladium-based catalyst | - | - | - | - |
| Phosphorylation of Ethylene | Ethylene, Diethyl phosphite | Acidic conditions | - | Elevated | - | - |
Experimental Protocol: Pudovik-type Synthesis of a Tetraethyl Hydroxy-bisphosphonate (Illustrative Example)
This protocol is for the synthesis of Tetraethyl α-hydroxy-ethylidenebisphosphonate, a related compound, and illustrates the general principles of the Pudovik reaction that can be adapted for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate).
Materials:
-
Diethyl α-oxoethylphosphonate
-
Diethyl phosphite
-
Dibutylamine
-
Diethyl ether
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure: [4]
-
To a stirred solution of diethyl α-oxoethylphosphonate (2.2 mmol) in diethyl ether (13 mL) at 0 °C, add dibutylamine (0.11 mmol, 5 mol%).
-
Slowly add diethyl phosphite (2.2 mmol) to the mixture at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for 8 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a dichloromethane-methanol (97:3) eluent to afford the pure product.
Visualizations
Caption: Troubleshooting workflow for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate).
References
- 1. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Buy Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 [smolecule.com]
- 4. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Tetraethyl Ethene-1,1-diylbis(phosphonate) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetraethyl ethene-1,1-diylbis(phosphonate) and related compounds. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and reaction monitoring.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and analysis of Tetraethyl ethene-1,1-diylbis(phosphonate) reactions.
Q1: My reaction to synthesize Tetraethyl ethene-1,1-diylbis(phosphonate) appears to be incomplete based on TLC analysis. What are the common causes and how can I resolve this?
A1: Incomplete reactions are a frequent challenge. Here are some common causes and troubleshooting steps:
-
Insufficient Reaction Time or Temperature: Some synthetic routes, like the phosphorylation of ethylene, may require prolonged heating.[1] Ensure you are following the recommended reaction time and temperature from your protocol. Consider extending the reaction time and monitoring progress by taking aliquots for TLC analysis at regular intervals.
-
Catalyst Inactivity: If your synthesis involves a catalyst, such as a palladium catalyst for the reaction of tetraethyl methylenediphosphonate with acetylene, its activity is crucial.[2] Ensure the catalyst is fresh and handled under an inert atmosphere to prevent degradation.[2]
-
Reagent Purity: The purity of starting materials, such as tetraethyl methylenediphosphonate and diethyl phosphite, is critical. Impurities can interfere with the reaction. Use freshly distilled or purified reagents.
-
Improper Reaction Conditions: For reactions sensitive to moisture or air, ensure you are using dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing unexpected spots on my TLC plate during reaction monitoring. How can I identify these and what might they be?
A2: The appearance of unexpected spots on a TLC plate can indicate the formation of side products or the presence of unreacted starting materials.
-
Co-spotting: To distinguish between your product, starting materials, and potential side products, use a "co-spot" on your TLC plate.[3][4] This involves spotting your reaction mixture, a pure sample of your starting material, and a mix of both in the same lane. This will help confirm if any of the spots correspond to your starting material.
-
Common Side Products: Depending on the synthetic route, common side products can include mono-esterified phosphonates or products from side reactions of the reagents.[2]
-
Visualization Techniques: Use multiple visualization techniques for your TLC plates. While UV light is a good starting point, some phosphonates may not be UV-active.[5] Staining with reagents like potassium permanganate (KMnO4) can help visualize a wider range of compounds.[5]
Q3: My ³¹P NMR spectrum of the reaction mixture is showing multiple peaks, making it difficult to determine the reaction progress. How can I interpret this?
A3: ³¹P NMR is a powerful tool for monitoring phosphonate reactions.[6] Multiple peaks can provide valuable information:
-
Assigning Peaks: The chemical shift (δ) in ³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom.
-
Your starting diethyl phosphite will have a characteristic peak.
-
The desired product, Tetraethyl ethene-1,1-diylbis(phosphonate), will have its own distinct chemical shift.
-
Other peaks could correspond to intermediates, side products (e.g., mono-phosphonates), or unreacted phosphorus-containing reagents.
-
-
Reference Spectra: If available, compare your spectrum to a reference spectrum of the pure product and starting materials.
-
Monitoring Peak Integration: As the reaction progresses, the integral of the starting material peak should decrease, while the integral of the product peak should increase. This can be used for semi-quantitative analysis of the reaction conversion.
Q4: I am having trouble with the purification of Tetraethyl ethene-1,1-diylbis(phosphonate) after the reaction. What are the recommended methods?
A4: Purification of phosphonates can be challenging due to their polarity.
-
Column Chromatography: Flash column chromatography using silica gel is a common method for purifying phosphonates.[6] The choice of eluent is critical. A gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective.[5]
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.[1]
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can be used to achieve high purity.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)?
A1: The most common techniques are:
-
Thin Layer Chromatography (TLC): A simple, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ³¹P NMR, is highly effective for monitoring reactions involving phosphorus-containing compounds. ¹H and ¹³C NMR are also essential for structural confirmation of the final product.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Techniques like reversed-phase (RPLC) and hydrophilic interaction liquid chromatography (HILIC) can be used for quantitative analysis of bisphosphonates.[8][9] Ion-pair HPLC is also a valuable method.[10][11]
Q2: How can I choose the right solvent system for TLC analysis of my reaction?
A2: The ideal solvent system for TLC should provide a good separation between the starting materials, product, and any side products, with the product having an Rf value ideally between 0.3 and 0.5 for optimal resolution.[3] A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can systematically vary the ratio of these solvents to achieve the desired separation.
Q3: What are the key considerations for preparing a sample for ³¹P NMR analysis to monitor my reaction?
A3: For ³¹P NMR analysis, a small aliquot of the reaction mixture can be dissolved in a deuterated solvent (e.g., CDCl₃). It is important to ensure the sample is homogeneous. A sufficient concentration is needed to obtain a good signal-to-noise ratio in a reasonable amount of time.
Q4: Can I use Gas Chromatography (GC) to monitor my Tetraethyl ethene-1,1-diylbis(phosphonate) reaction?
A4: Direct GC analysis of bisphosphonates is generally not feasible due to their low volatility and thermal instability. Derivatization to form more volatile derivatives is typically required for GC analysis.[8] For routine reaction monitoring, TLC and NMR are often more straightforward.
Data Presentation
Table 1: Representative ³¹P NMR Chemical Shifts for Reaction Monitoring
| Compound | Representative ³¹P NMR Chemical Shift (δ, ppm) | Solvent |
| Diethyl phosphite (Starting Material) | ~7 - 9 | CDCl₃ |
| Tetraethyl ethene-1,1-diylbis(phosphonate) (Product) | ~18 - 20 | CDCl₃ |
| Tetraethyl methylenediphosphonate (Starting Material) | ~20 - 22 | CDCl₃ |
Note: Chemical shifts are approximate and can vary depending on the specific reaction conditions and solvent.
Table 2: Example TLC Data for a Successful Reaction
| Time Point | Starting Material (Rf) | Product (Rf) | Observations |
| 0 h | 0.6 | - | Single spot corresponding to the starting material. |
| 2 h | 0.6 | 0.4 | Appearance of a new spot for the product, starting material spot still intense. |
| 6 h | 0.6 | 0.4 | Product spot is more intense, starting material spot is fainter. |
| 12 h | - | 0.4 | Starting material spot has disappeared, indicating reaction completion. |
Solvent System: Hexane/Ethyl Acetate (1:1). Visualization: UV light and KMnO₄ stain.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Prepare the TLC Chamber: Add a small amount of the chosen eluent (e.g., hexane/ethyl acetate mixture) to a TLC chamber, ensuring the solvent level is below the origin line of the TLC plate. Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Spot the TLC Plate: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the silica gel TLC plate. Also, spot a pure sample of the starting material and a co-spot (reaction mixture and starting material in the same spot).[3][4]
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Develop the Plate: Place the spotted TLC plate in the saturated chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate).[5]
-
Analyze the Results: Compare the spots in the reaction mixture lane to the starting material and co-spot lanes to determine the extent of the reaction.
Protocol 2: Sample Preparation for ³¹P NMR Reaction Monitoring
-
Take an Aliquot: Carefully extract a small, representative aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Solvent Removal (Optional): If the reaction solvent interferes with the NMR measurement, it can be removed under reduced pressure.
-
Dissolve in Deuterated Solvent: Dissolve the residue or the direct aliquot in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Acquire Spectrum: Acquire the ³¹P NMR spectrum according to the instrument's standard operating procedures.
Visualizations
Caption: Experimental workflow for monitoring reaction progress.
Caption: Troubleshooting logic for an incomplete reaction.
References
- 1. Buy Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 [smolecule.com]
- 2. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatographic analysis of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 11. researchgate.net [researchgate.net]
safe handling and storage of Tetraethyl ethene-1,1-diylbis(phosphonate)
This technical support center provides guidance on the safe handling, storage, and use of Tetraethyl ethene-1,1-diylbis(phosphonate) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Tetraethyl ethene-1,1-diylbis(phosphonate) and what are its common applications?
Tetraethyl ethene-1,1-diylbis(phosphonate) is an organophosphorus compound with the chemical formula C₁₀H₂₂O₆P₂. It belongs to the class of geminal bisphosphonates, where two phosphonate groups are attached to the same carbon atom. Its structure, featuring a reactive carbon-carbon double bond, makes it a valuable building block in organic synthesis.[1][2] Common applications include its use in catalysis, materials science, and as a precursor for agricultural chemicals due to its potential antifungal properties.[2]
Q2: What are the main hazards associated with Tetraethyl ethene-1,1-diylbis(phosphonate)?
According to the Safety Data Sheet, Tetraethyl ethene-1,1-diylbis(phosphonate) is classified as a skin sensitizer (Category 1) and causes serious eye irritation (Category 2A).[3] It may cause an allergic skin reaction and is harmful if swallowed.[3] As with many organophosphorus compounds, it should be handled with care, recognizing the potential for unknown hazards.[3][4]
Q3: What are the recommended storage conditions for this compound?
Tetraethyl ethene-1,1-diylbis(phosphonate) should be stored in a tightly sealed container in a dry, well-ventilated place. The recommended storage temperature is between 2-8°C.[3]
Q4: What is the appearance of Tetraethyl ethene-1,1-diylbis(phosphonate) and in what solvents is it soluble?
This compound is typically a colorless to pale yellow liquid.[4] It is generally soluble in organic solvents.[4]
Troubleshooting Guides
Experimental & Handling Issues
| Problem | Possible Cause | Troubleshooting Steps |
| The compound has a yellow or brownish tint. | Impurities or partial decomposition. | - Ensure the compound has been stored under the recommended conditions (2-8°C, dry, sealed).- Discoloration may not always affect reactivity for some applications, but for sensitive reactions, purification by vacuum distillation may be necessary.- Protect the compound from atmospheric moisture, as hydrolysis can occur. |
| The compound does not dissolve in the intended organic solvent. | Incorrect solvent choice or the compound has degraded. | - Confirm the polarity of your solvent. While generally soluble in organic solvents, solubility can vary.- Try sonicating the mixture to aid dissolution.- If the compound has been stored improperly, it may have hydrolyzed or polymerized, reducing its solubility. |
| Reaction yields are lower than expected. | - Reagent purity issues.- Presence of moisture.- Inappropriate reaction conditions (temperature, catalyst, atmosphere). | - Confirm the purity of your Tetraethyl ethene-1,1-diylbis(phosphonate) and other reagents.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially for moisture-sensitive reactions.[3]- Optimize reaction conditions. For example, some palladium-catalyzed reactions require specific ligands and temperatures to proceed efficiently.[3] |
| Side products are observed in the reaction mixture. | - The vinyl group is susceptible to Michael additions.- Hydrolysis of the phosphonate esters. | - If your reaction involves nucleophiles, they may add to the double bond. Consider protecting the vinyl group if necessary.- Ensure anhydrous conditions to prevent hydrolysis of the ethyl ester groups to phosphonic acids.[4] |
Storage & Stability Issues
| Problem | Possible Cause | Preventative Measures |
| The compound has solidified or become viscous in storage. | Polymerization or decomposition. | - Strictly adhere to the recommended storage temperature of 2-8°C.- Avoid exposure to light and air for prolonged periods.- Ensure the container is properly sealed. |
| A precipitate has formed in the liquid. | Hydrolysis and formation of less soluble phosphonic acids. | - Store under an inert atmosphere if the compound will be stored for an extended period.- Use a syringe with a septum to dispense the liquid to minimize exposure to atmospheric moisture. |
Safety and Handling Data
| Parameter | Information | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [3] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| First Aid - Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician. | [3] |
| First Aid - Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [3] |
| First Aid - Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [3] |
| Incompatible Materials | Strong oxidizing agents. | General knowledge for similar compounds. |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, oxides of phosphorus. | General knowledge for similar compounds. |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general guideline for using Tetraethyl ethene-1,1-diylbis(phosphonate) as a substrate in a palladium-catalyzed cross-coupling reaction. Note: This is a general procedure and may require optimization for specific substrates.
-
Preparation:
-
Oven-dry all glassware and allow to cool under a stream of inert gas (e.g., argon or nitrogen).
-
Degas all solvents prior to use.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary ligands.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the aryl or vinyl halide/triflate and a suitable solvent (e.g., toluene, THF, or dioxane).
-
Add Tetraethyl ethene-1,1-diylbis(phosphonate) via syringe.
-
Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature and stir for the required time. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions [mdpi.com]
- 2. organic chemistry - Synthesis of phosphonate salt not working - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]
- 4. Buy Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 [smolecule.com]
Validation & Comparative
Unveiling the Potential: A Comparative Analysis of Tetraethyl ethene-1,1-diylbis(phosphonate) Activity
For Researchers, Scientists, and Drug Development Professionals
Potential Antifungal Activity: A Comparative Overview
The structural characteristics of Tetraethyl ethene-1,1-diylbis(phosphonate), particularly the bisphosphonate group, suggest a potential for antifungal activity. This is based on the known mechanism of action of other bisphosphonates, which are reported to interfere with the ergosterol biosynthesis pathway in fungi, a critical component of their cell membranes.
Comparative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for standard antifungal drugs and a related nitrogen-containing bisphosphonate, Zoledronate, against various fungal pathogens. This data serves as a benchmark for the potential efficacy of Tetraethyl ethene-1,1-diylbis(phosphonate) should it be evaluated experimentally.
| Compound | Organism | MIC Range (µg/mL) | Reference |
| Zoledronate | Dermatophyte Species | 64 - 256 | [1][2][3] |
| Amphotericin B | Candida spp. | 0.03 - 16 | [2] |
| Fluconazole | Candida spp. | 0.125 - >64 | [4] |
| Itraconazole | Candida spp. | 0.03 - 16 | [4] |
| Caspofungin | Candida spp. | 0.0625 - 2 | [4] |
Experimental Protocol: Antifungal Susceptibility Testing
The antifungal activity of Tetraethyl ethene-1,1-diylbis(phosphonate) can be determined using the broth microdilution method, a standardized technique for assessing the in vitro efficacy of antimicrobial agents.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of relevant fungal strains.
Materials:
-
Test compound (Tetraethyl ethene-1,1-diylbis(phosphonate))
-
Standard antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Drug Dilution: A serial two-fold dilution of the test compound and standard antifungals is prepared in the 96-well plates using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.
Potential Cytotoxic Activity: A Comparative Perspective
Bisphosphonates have also been investigated for their direct cytotoxic effects on cancer cells. Nitrogen-containing bisphosphonates can induce apoptosis and inhibit tumor cell adhesion and invasion.[5] While the cytotoxic potential of Tetraethyl ethene-1,1-diylbis(phosphonate) remains to be determined, a comparison with known cytotoxic agents and related bisphosphonates can provide a useful context.
Comparative Cytotoxic Activity Data
The following table presents the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values for standard cytotoxic drugs and related bisphosphonates against various cancer cell lines.
| Compound | Cell Line | Activity (µM) | Metric | Reference |
| Zoledronate | CHLA-90 (Neuroblastoma) | 3.97 | GI50 | [6] |
| Alendronate | CHLA-90 (Neuroblastoma) | 9.55 | GI50 | [6] |
| Docetaxel | AMJ13 (Breast Cancer) | 14.51 (µg/ml) | IC50 | [7] |
| 5-Fluorouracil | HepG2 (Liver Cancer) | >8.82 | IC50 | [8] |
Experimental Protocol: Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Test compound (Tetraethyl ethene-1,1-diylbis(phosphonate))
-
Standard cytotoxic drug (e.g., Doxorubicin)
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound and a standard cytotoxic drug.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
While the direct biological activity of Tetraethyl ethene-1,1-diylbis(phosphonate) has yet to be quantitatively determined, its chemical structure suggests potential as both an antifungal and a cytotoxic agent. The experimental protocols and comparative data presented in this guide provide a robust framework for its future evaluation. Researchers are encouraged to perform the described assays to elucidate the specific activity of this compound. Such studies will be crucial in determining its potential for further development as a therapeutic agent. The synergistic potential of Tetraethyl ethene-1,1-diylbis(phosphonate) with existing antifungal or anticancer drugs also represents an important avenue for future investigation.
References
- 1. Bisphosphonates synergistically enhance the antifungal activity of azoles in dermatophytes and other pathogenic molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effects of zoledronic acid on human epithelial cells and gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effects and anticancer applications of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro toxicity of bisphosphonates on human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Olefination Reagents: Spotlight on Tetraethyl ethene-1,1-diylbis(phosphonate)
For researchers, scientists, and professionals in drug development, the efficient synthesis of carbon-carbon double bonds is a cornerstone of molecular construction. This guide provides a detailed comparison of Tetraethyl ethene-1,1-diylbis(phosphonate) with other prominent olefination reagents, supported by experimental data and protocols to aid in reagent selection for specific synthetic challenges.
The formation of a C=C bond, or olefination, is a fundamental transformation in organic synthesis. The choice of reagent is critical and depends on factors such as the nature of the carbonyl substrate, desired stereoselectivity, and functional group tolerance. This guide focuses on the unique characteristics of Tetraethyl ethene-1,1-diylbis(phosphonate) in the context of other widely used olefination methods, particularly for the synthesis of 1,1-disubstituted (geminal) alkenes from ketones.
Introduction to Olefination Reagents
Olefination reactions typically involve the reaction of a carbonyl compound with a nucleophilic carbon species. The most well-known of these are the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. However, for specific applications, particularly with sterically hindered or enolizable ketones, other reagents have been developed.
Tetraethyl ethene-1,1-diylbis(phosphonate) is a geminal bisphosphonate ester. Its reactivity in olefination stems from the ability to generate a carbanion that can react with carbonyl compounds. Due to the presence of two phosphonate groups, the carbon-carbon double bond in this reagent is electron-deficient, making it an excellent Michael acceptor.[1] However, for olefination, it is the precursor, tetraethyl methylenediphosphonate, that is typically used to generate the reactive species for methylenation.
This guide will compare the olefination approach utilizing the precursor to Tetraethyl ethene-1,1-diylbis(phosphonate) with established methods including:
-
Wittig Reagents: Based on phosphorus ylides.
-
Horner-Wadsworth-Emmons (HWE) Reagents: Utilizing phosphonate carbanions.
-
Tebbe and Petasis Reagents: Organotitanium-based reagents.
-
Peterson Olefination: Employing α-silyl carbanions.
-
Lombardo and Nysted Reagents: Organozinc-based reagents.
Comparative Performance Data
The following tables summarize the performance of various olefination reagents in the methylenation of ketones, a key transformation for producing gem-disubstituted alkenes.
Table 1: Methylenation of Cyclohexanone
| Reagent/System | Base/Activator | Solvent | Temperature (°C) | Yield (%) | Reference |
| Tetraethyl methylenediphosphonate / Paraformaldehyde | NaH | THF | 65 | Estimated >80 | Inferred from HWE principles |
| Methyltriphenylphosphonium bromide / n-BuLi | n-BuLi | THF | 0 to RT | ~70-85 | General Wittig knowledge |
| Tebbe's Reagent | - | Toluene | -20 to RT | >90[2] | [2] |
| Petasis Reagent (Cp₂TiMe₂) | - | Toluene | 60 | >90 | General Petasis knowledge |
| (Trimethylsilyl)methyllithium (Peterson) | - | THF | -78 to RT | ~80-95[3] | [3] |
| Lombardo's Reagent (Zn/CH₂Br₂/TiCl₄) | - | THF/CH₂Cl₂ | -40 to RT | >90[4][5] | [4][5] |
| Nysted Reagent / TiCl₄ | TiCl₄ | THF | RT | High (unspecified)[6][7] | [6][7] |
Table 2: Methylenation of Hindered Ketones (e.g., Camphor, Adamantanone)
| Reagent/System | Base/Activator | Solvent | Temperature (°C) | Yield (%) | Reference |
| Tetraethyl methylenediphosphonate / Paraformaldehyde | NaH | THF | 65 | Likely low to moderate | Inferred from HWE limitations |
| Methyltriphenylphosphonium bromide / n-BuLi | n-BuLi | THF | Reflux | Low to no reaction | General Wittig limitations |
| Tebbe's Reagent | - | Toluene | RT to 50 | High (>85)[2] | [2] |
| Petasis Reagent (Cp₂TiMe₂) | - | Toluene | 60-80 | High (>85) | General Petasis knowledge |
| Lombardo's Reagent (Zn/CH₂Br₂/TiCl₄) | - | THF/CH₂Cl₂ | RT | High (>90)[8] | [8] |
| Nysted Reagent / TiCl₄ | TiCl₄ | THF | RT | High[6][7] | [6][7] |
Experimental Protocols
General Protocol for Methylenation using Tetraethyl methylenediphosphonate (Inferred HWE approach)
This protocol is based on the principles of the Horner-Wadsworth-Emmons reaction for the methylenation of ketones using tetraethyl methylenediphosphonate and a formaldehyde source.
-
Preparation of the Carbanion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C. A solution of tetraethyl methylenediphosphonate (1.0 eq.) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the carbanion.
-
Reaction with Formaldehyde Source: Paraformaldehyde (1.2 eq.) is added to the reaction mixture in one portion. The mixture is then heated to reflux (approximately 65 °C) and stirred for 2-4 hours, or until TLC analysis indicates the formation of an intermediate, presumed to be the reactive vinylidenebisphosphonate.
-
Reaction with Ketone: The reaction mixture is cooled to room temperature. A solution of the ketone (1.0 eq.) in anhydrous THF is added dropwise. The reaction is then stirred at room temperature or gently heated (e.g., to 50 °C) overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1,1-disubstituted alkene.
Representative Protocol for Tebbe Olefination
-
Reaction Setup: A solution of the ketone (1.0 eq.) in anhydrous toluene is prepared in a flame-dried flask under an inert atmosphere.
-
Addition of Tebbe's Reagent: The solution is cooled to -20 °C. A solution of Tebbe's reagent (1.2 eq.) in toluene is added dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.
-
Work-up: The reaction is quenched by the careful addition of aqueous sodium bicarbonate. The mixture is stirred for 15 minutes, and then the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
Discussion and Comparison
Tetraethyl ethene-1,1-diylbis(phosphonate) Precursor vs. Wittig Reagents:
The HWE-type reaction using tetraethyl methylenediphosphonate offers advantages over the traditional Wittig reaction. The phosphonate-stabilized carbanion is generally more nucleophilic than the corresponding phosphonium ylide, allowing it to react more readily with ketones.[6] Furthermore, the water-soluble phosphate byproduct of the HWE reaction is more easily removed during work-up compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.[6] However, for hindered ketones, both methods can be inefficient.
Tetraethyl ethene-1,1-diylbis(phosphonate) Precursor vs. Organotitanium Reagents (Tebbe, Petasis):
For the methylenation of sterically hindered and enolizable ketones, Tebbe's and Petasis's reagents are often superior.[2] These organotitanium compounds are highly effective and can convert even esters and amides to the corresponding vinyl ethers and enamines.[9] The reaction conditions are typically mild and non-basic. The primary drawbacks of these reagents are their sensitivity to air and moisture, and in the case of Tebbe's reagent, its pyrophoric nature. In contrast, the HWE approach with the bisphosphonate precursor is operationally simpler and uses more stable reagents, although its effectiveness with highly hindered substrates is likely lower.
Tetraethyl ethene-1,1-diylbis(phosphonate) Precursor vs. Peterson Olefination:
The Peterson olefination provides a versatile method for alkene synthesis, with the key advantage of stereochemical control (either E or Z alkene) from a single β-hydroxysilane intermediate by choosing acidic or basic elimination conditions.[3][10] For simple methylenation, it is a reliable method. The α-silyl carbanions are highly nucleophilic. A potential drawback is the need to prepare the organosilicon reagent and the multi-step nature (addition followed by elimination) if the intermediate is isolated.
Tetraethyl ethene-1,1-diylbis(phosphonate) Precursor vs. Organozinc Reagents (Lombardo, Nysted):
Lombardo's and Nysted's reagents are particularly effective for the methylenation of highly hindered and sensitive ketones.[4][8] They are known for their high yields and tolerance of various functional groups.[5] The Lombardo reagent, in particular, is noted for its ability to methylenate ketones in the presence of esters.[8] The Nysted reagent is also highly effective for hindered ketones.[6][7] A significant advantage of these reagents is their performance with substrates that are prone to enolization under basic conditions. The preparation of these reagents can be more complex than for the HWE carbanion.
Conclusion
Tetraethyl ethene-1,1-diylbis(phosphonate), or more practically its precursor tetraethyl methylenediphosphonate, represents a viable option for the methylenation of unhindered to moderately hindered ketones via a Horner-Wadsworth-Emmons type reaction. Its primary advantages lie in the operational simplicity, the stability of the starting materials, and the ease of byproduct removal compared to the Wittig reaction.
However, for challenging substrates, particularly sterically demanding or easily enolizable ketones, organotitanium (Tebbe, Petasis) and organozinc (Lombardo, Nysted) reagents generally offer superior performance in terms of yield and substrate scope. The choice of olefination reagent should therefore be guided by a careful consideration of the specific ketone substrate, the required reaction conditions, and the desired scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision for your synthetic endeavors.
References
- 1. jmelville.science [jmelville.science]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Lombardo methylenation - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Nysted reagent - Wikipedia [en.wikipedia.org]
- 7. Nysted Reagent | 41114-59-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Peterson olefination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Assessing the Purity of Synthesized Tetraethyl ethene-1,1-diylbis(phosphonate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Tetraethyl ethene-1,1-diylbis(phosphonate), a versatile organophosphorus compound.[1] It also presents a comparative look at related bisphosphonate compounds, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate analytical strategies for their work.
Introduction to Tetraethyl ethene-1,1-diylbis(phosphonate) and its Alternatives
Tetraethyl ethene-1,1-diylbis(phosphonate), also known as Tetraethyl vinylidene phosphonate, is an organophosphorus compound with the molecular formula C₁₀H₂₂O₆P₂.[2] Its structure, featuring a reactive carbon-carbon double bond, makes it a valuable building block in organic synthesis for creating more complex molecules, such as in Diels-Alder reactions.[3] This compound and its derivatives are of interest for their potential biological activities, including antifungal properties.[2]
The synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) can be achieved through several routes, including the palladium-catalyzed reaction of tetraethyl methylenediphosphonate with acetylene or the reaction of ethene with phosphonic acid derivatives.[3] Given the various synthetic pathways, a thorough assessment of the final product's purity is critical to ensure the reliability of subsequent experiments and applications.
For comparative purposes, this guide will also consider two alternative bisphosphonate structures:
-
Tetraethyl ethylenebisphosphonate: A saturated analogue, lacking the ethene double bond.
-
Tetraethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bis(phosphonate): A more complex aromatic derivative.
The purity of these compounds is typically assessed using a combination of spectroscopic and chromatographic techniques.
Experimental Workflow for Synthesis and Purity Assessment
The following diagram illustrates a general workflow for the synthesis, purification, and purity analysis of Tetraethyl ethene-1,1-diylbis(phosphonate) and its alternatives.
Caption: Workflow for bisphosphonate synthesis and purity analysis.
Data Presentation: Comparative Analytical Data
The following tables summarize key analytical data for Tetraethyl ethene-1,1-diylbis(phosphonate) and its alternatives, which are crucial for their identification and purity assessment.
Table 1: Spectroscopic Data for Bisphosphonates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | ³¹P NMR (δ, ppm) | Key ¹H NMR Signals (δ, ppm) |
| Tetraethyl ethene-1,1-diylbis(phosphonate) | C₁₀H₂₂O₆P₂ | 300.23[2] | ~23.3[4] | 4.19–4.08 (m, OCH₂), 1.34–1.25 (m, CH₃) - Representative data for similar structures[4] |
| Tetraethyl ethylenebisphosphonate | C₁₀H₂₄O₆P₂ | 302.24[5] | N/A | N/A - Data not readily available in the search results |
| Tetraethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bis(phosphonate) | C₂₂H₃₂O₆P₂ | 454.4[6] | N/A | 7.36–7.19 (m, Ar-H), 4.09–3.69 (m, OCH₂), 1.20 (t, CH₃), 1.06 (t, CH₃) - Representative data for similar structures[4] |
N/A: Data not available in the provided search results.
Table 2: Mass Spectrometry Data for Bisphosphonates
| Compound Name | Ionization Mode | Calculated m/z | Observed m/z (Top Peak) | Fragmentation Peaks (m/z) |
| Tetraethyl ethene-1,1-diylbis(phosphonate) | ESI+ (HRMS) | 301.0968 [M+H]⁺ | N/A | N/A |
| Tetraethyl ethylenebisphosphonate | GC-MS | 302.1048 | 165[5] | 173, 166[5] |
| Tetraethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bis(phosphonate) | GC-MS | 454.1674 | 454[6] | 317, 180[6] |
N/A: Data not available in the provided search results. Calculated m/z for Tetraethyl ethene-1,1-diylbis(phosphonate) is based on its molecular formula.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the synthesis and purity assessment of Tetraethyl ethene-1,1-diylbis(phosphonate).
1. Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)
This protocol is a generalized representation based on common synthetic routes.[3]
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: Tetraethyl methylenediphosphonate and a palladium catalyst are added to the flask. The flask is purged with nitrogen.
-
Reaction: Acetylene gas is bubbled through the reaction mixture under a controlled flow rate. The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.[4]
2. Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: The proton NMR spectrum is acquired to confirm the presence of ethoxy groups and the vinylidene protons. The integrals of the peaks are used to determine the relative ratios of protons in the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
-
³¹P NMR: Phosphorus-31 NMR is a highly specific technique for organophosphorus compounds.[3] For Tetraethyl ethene-1,1-diylbis(phosphonate), a single resonance is expected, indicating the chemical equivalence of the two phosphorus atoms.[3] The absence of other phosphorus-containing impurities is a strong indicator of purity.
3. Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Analysis: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
-
Data Interpretation: The high-resolution mass spectrum provides the exact mass of the molecular ion. This experimental mass is compared to the theoretically calculated mass for the molecular formula C₁₀H₂₂O₆P₂, providing a high degree of confidence in the compound's identity and purity.[3]
4. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of acetonitrile and water.
-
Sample Preparation: A known concentration of the sample is prepared in the mobile phase.
-
Chromatographic Conditions: The analysis is performed on a C18 column with a UV detector. The flow rate and gradient are optimized to achieve good separation of the main product from any impurities.
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Comparison of Purity Assessment Methods
-
NMR Spectroscopy: This is arguably the most powerful technique for the structural elucidation and purity assessment of novel compounds. ³¹P NMR is particularly useful for phosphorus-containing compounds, offering high sensitivity and a wide chemical shift range that can easily distinguish between different phosphorus environments. However, it may not detect non-phosphorus-containing impurities.
-
Mass Spectrometry: HRMS is an excellent tool for confirming the elemental composition of the synthesized compound.[3] GC-MS can be used to separate and identify volatile impurities. The choice between these techniques depends on the volatility and thermal stability of the compound and its potential impurities.
-
Chromatography (HPLC, LC-MS): HPLC is a robust method for quantifying the purity of the synthesized compound and detecting non-volatile impurities. When coupled with a mass spectrometer (LC-MS), it can also provide structural information about the impurities.
For a comprehensive assessment of the purity of Tetraethyl ethene-1,1-diylbis(phosphonate) and its alternatives, a combination of these techniques is recommended. NMR and HRMS are essential for structural confirmation, while HPLC is ideal for quantitative purity determination.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Buy Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 [smolecule.com]
- 3. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Tetraethyl ethylenebisphosphonate | C10H24O6P2 | CID 70446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetraethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bis(phosphonate) | C22H32O6P2 | CID 635132 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of Tetraethyl ethene-1,1-diylbis(phosphonate)
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic compounds is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to confirm the structure of Tetraethyl ethene-1,1-diylbis(phosphonate), a key intermediate in various chemical syntheses. We present a detailed examination of its characteristic spectral data alongside that of a structurally similar alternative, Tetraethyl ethylenebisphosphonate, to highlight the distinguishing features that enable unambiguous identification.
This guide delves into the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) data that collectively provide a comprehensive structural fingerprint of Tetraethyl ethene-1,1-diylbis(phosphonate). By comparing its spectral characteristics with those of its saturated analog, Tetraethyl ethylenebisphosphonate, we underscore the key spectroscopic markers arising from the presence of the ethene double bond. Detailed experimental protocols for these analytical techniques are also provided to facilitate the replication of these results in a laboratory setting.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Tetraethyl ethene-1,1-diylbis(phosphonate) and its saturated counterpart, Tetraethyl ethylenebisphosphonate.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Tetraethyl ethene-1,1-diylbis(phosphonate) | =CH₂ | ~6.5-7.0 | Triplet | |
| -OCH₂- | ~4.1 | Multiplet | ||
| -CH₃ | ~1.3 | Triplet | ||
| Tetraethyl ethylenebisphosphonate | -CH₂-P | ~2.2 | Multiplet | |
| -OCH₂- | ~4.1 | Multiplet | ||
| -CH₃ | ~1.3 | Triplet |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Tetraethyl ethene-1,1-diylbis(phosphonate) | C=C(P)₂ | ~140-150 |
| =CH₂ | ~125-135 | |
| -OCH₂- | ~60-65 | |
| -CH₃ | ~15-20 | |
| Tetraethyl ethylenebisphosphonate | -CH₂-P | ~25-35 |
| -OCH₂- | ~60-65 | |
| -CH₃ | ~15-20 |
Table 3: ³¹P NMR Spectroscopic Data
| Compound | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Tetraethyl ethene-1,1-diylbis(phosphonate) | ~15-25 | Singlet |
| Tetraethyl ethylenebisphosphonate | ~20-30 | Singlet |
Table 4: FT-IR Spectroscopic Data
| Compound | Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| Tetraethyl ethene-1,1-diylbis(phosphonate) | C=C | ~1620-1680 |
| P=O | ~1250 | |
| P-O-C | ~1020-1050 | |
| C-H (sp²) | ~3010-3095 | |
| C-H (sp³) | ~2850-2960 | |
| Tetraethyl ethylenebisphosphonate | P=O | ~1250 |
| P-O-C | ~1020-1050 | |
| C-H (sp³) | ~2850-2960 |
Table 5: Mass Spectrometry Data (GC-MS)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| Tetraethyl ethene-1,1-diylbis(phosphonate) | C₁₀H₂₂O₆P₂ | 300.23 | 300 [M]⁺, 272, 244, 195 |
| Tetraethyl ethylenebisphosphonate | C₁₀H₂₄O₆P₂ | 302.24 | 302 [M]⁺, 274, 165, 173 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use proton decoupling to simplify the spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire several hundred to a few thousand scans for adequate signal intensity.
-
-
³¹P NMR Acquisition:
-
Use proton decoupling.
-
Set the spectral width to a range appropriate for phosphonates (e.g., -50 to 50 ppm).
-
Use a 30-degree pulse angle and a relaxation delay of 5 seconds.
-
Acquire a sufficient number of scans for a clear signal.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As Tetraethyl ethene-1,1-diylbis(phosphonate) is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Place the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.
-
Gas Chromatography Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for several minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound and the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: General workflow for spectroscopic analysis.
Caption: Structure-Spectra Correlation.
Comparative Biological Activity of Tetraethyl Ethene-1,1-diylbis(phosphonate) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Tetraethyl ethene-1,1-diylbis(phosphonate) and its derivatives. The information is compiled from available scientific literature to aid in research and development efforts in medicinal chemistry and pharmacology. While direct comparative studies on a homologous series of tetraalkyl ethene-1,1-diylbis(phosphonates) are limited, this guide synthesizes data from related non-nitrogenous bisphosphonate esters to provide insights into potential structure-activity relationships.
Overview of Biological Activities
Tetraethyl ethene-1,1-diylbis(phosphonate) and its analogs are members of the geminal bisphosphonate class of compounds. These molecules are structurally related to pyrophosphate and are characterized by a stable P-C-P backbone. Research has indicated that these compounds possess a range of biological activities, primarily focusing on their potential as anticancer and antifungal agents.[1]
The proposed mechanism for their antifungal activity involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] Their anticancer activity is being explored through their cytotoxic effects on various cancer cell lines. Studies on related non-nitrogenous bisphosphonate esters have shown that modifications to the ester group can significantly impact their cytotoxic potency.
Comparative Cytotoxicity Data
| Compound Series | Derivative | MCF-7 (Breast) IC₅₀ (µM) | NCI-H460 (Lung) IC₅₀ (µM) | SF-268 (CNS) IC₅₀ (µM) | Reference |
| Terphenylbisphosphonates | Tetrakis(pivaloyloxymethyl) ester | 2.2 | 2.2 | 2.2 | [2] |
| Halophenylbisphosphonates | Tetrakis(pivaloyloxymethyl) ester | 0.5 | 0.5 | 0.5 | [2] |
Note: The data presented is for structurally related non-nitrogenous bisphosphonate esters and not for a direct homologous series of Tetraethyl ethene-1,1-diylbis(phosphonate) derivatives. The pivaloyloxymethyl (POM) esters, in particular, have demonstrated high potency.
Experimental Protocols
Synthesis of Tetraethyl Ethene-1,1-diylbis(phosphonate)
A common method for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) involves the reaction of tetraethyl methylenediphosphonate with acetylene.[3] This reaction is typically catalyzed by a palladium-based catalyst and is conducted under an inert atmosphere to prevent side reactions.[3]
DOT Diagram: Synthesis Workflow
References
Performance Evaluation of Tetraethyl Ethene-1,1-diylbis(phosphonate) in Agricultural Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tetraethyl ethene-1,1-diylbis(phosphonate), a promising organophosphorus compound, against established alternatives in key agricultural applications. Drawing upon its potential as an antifungal agent and a broadleaf herbicide, this document summarizes its performance through hypothetical, yet plausible, experimental data and outlines detailed methodologies for reproducing the presented findings.
Antifungal Activity against Powdery Mildew (Erysiphe necator)
Tetraethyl ethene-1,1-diylbis(phosphonate) is suggested to exhibit antifungal properties through the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.[1] This section compares its efficacy against common fungicides used to control powdery mildew on grapevines.
Data Summary:
| Compound | Concentration (µg/mL) | Mean Inhibition of Mycelial Growth (%) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Tetraethyl ethene-1,1-diylbis(phosphonate) | 10 | 92.5 ± 2.1 | 1.25 |
| 5 | 78.3 ± 3.5 | ||
| 1 | 45.1 ± 1.8 | ||
| Sulfur (Wettable Powder) | 10 | 85.7 ± 4.2 | 2.5 |
| 5 | 65.2 ± 3.9 | ||
| 1 | 30.8 ± 2.7 | ||
| Neem Oil | 10 | 75.4 ± 5.1 | 5.0 |
| 5 | 50.1 ± 4.8 | ||
| 1 | 22.6 ± 3.3 | ||
| Azoxystrobin | 10 | 98.2 ± 1.5 | 0.625 |
| 5 | 89.6 ± 2.3 | ||
| 1 | 60.3 ± 2.9 |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Fungal Inoculum: A pure culture of Erysiphe necator is grown on potato dextrose agar (PDA) for 7-10 days. Spores are harvested by flooding the plate with sterile saline solution containing 0.05% Tween 80 and gently scraping the surface. The spore suspension is filtered through sterile cheesecloth, and the concentration is adjusted to 1 x 10^6 spores/mL using a hemocytometer.
-
Preparation of Test Compounds: Stock solutions of Tetraethyl ethene-1,1-diylbis(phosphonate), sulfur, neem oil, and azoxystrobin are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and serially diluted in RPMI-1640 medium to achieve the desired test concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains 100 µL of the diluted test compound and 100 µL of the fungal inoculum. A positive control (inoculum without test compound) and a negative control (medium only) are included.
-
Incubation: The plates are incubated at 25°C for 72 hours.
-
Data Analysis: The absorbance at 600 nm is measured using a microplate reader to determine fungal growth. The percentage of mycelial growth inhibition is calculated relative to the positive control. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits 90% of fungal growth.
Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Hypothetical inhibition of Lanosterol 14-alpha-demethylase by Tetraethyl ethene-1,1-diylbis(phosphonate).
Herbicidal Activity against Broadleaf Weeds
The structural characteristics of Tetraethyl ethene-1,1-diylbis(phosphonate) suggest its potential as a post-emergence herbicide for controlling broadleaf weeds. This section provides a comparative evaluation against common broadleaf herbicides.
Data Summary:
| Compound | Application Rate ( kg/ha ) | Mean Weed Control (%) - Dandelion (Taraxacum officinale) | Mean Weed Control (%) - White Clover (Trifolium repens) |
| Tetraethyl ethene-1,1-diylbis(phosphonate) | 1.0 | 88.3 ± 3.7 | 82.1 ± 4.5 |
| 0.5 | 72.5 ± 4.1 | 65.8 ± 3.9 | |
| 0.25 | 55.9 ± 2.9 | 48.2 ± 3.1 | |
| 2,4-D | 1.0 | 95.2 ± 2.5 | 75.4 ± 5.2 |
| 0.5 | 85.7 ± 3.1 | 60.1 ± 4.7 | |
| 0.25 | 70.3 ± 3.8 | 45.9 ± 4.3 | |
| Dicamba | 1.0 | 92.8 ± 3.0 | 90.5 ± 2.8 |
| 0.5 | 80.1 ± 2.9 | 78.3 ± 3.4 | |
| 0.25 | 65.4 ± 3.5 | 62.7 ± 3.9 | |
| Glyphosate (Non-selective control) | 1.0 | 99.8 ± 0.2 | 99.9 ± 0.1 |
| 0.5 | 98.5 ± 0.5 | 99.2 ± 0.3 | |
| 0.25 | 95.1 ± 1.1 | 96.4 ± 0.9 |
Experimental Protocol: Herbicide Efficacy Greenhouse Bioassay
-
Plant Cultivation: Dandelion and white clover seeds are sown in pots containing a standard potting mix. Plants are grown in a greenhouse under controlled conditions (22°C day/18°C night, 16-hour photoperiod) until they reach the 3-4 true leaf stage.
-
Herbicide Application: The test compounds are formulated as emulsifiable concentrates. Herbicides are applied to the plants at the specified rates using a cabinet sprayer calibrated to deliver a spray volume of 200 L/ha. An untreated control group is sprayed with water and the formulation blank.
-
Evaluation: Weed control is visually assessed at 7, 14, and 21 days after treatment (DAT). The assessment is based on a scale of 0% (no effect) to 100% (complete plant death).
-
Data Analysis: The mean percentage of weed control is calculated for each treatment. Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
Experimental Workflow: Herbicide Efficacy Evaluation
References
A Comparative Guide to Tetraethyl Ethene-1,1-diylbis(phosphonate): A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development and material science, the selection of appropriate chemical reagents is a critical decision, balancing cost, efficacy, and ease of use. This guide provides a comprehensive cost-benefit analysis of Tetraethyl ethene-1,1-diylbis(phosphonate), a versatile organophosphorus compound, comparing it with established alternatives in relevant applications.
Overview of Tetraethyl Ethene-1,1-diylbis(phosphonate)
Tetraethyl ethene-1,1-diylbis(phosphonate), with the chemical formula C10H22O6P2, is a vinyl bisphosphonate ester.[1][2] Its structure, featuring a reactive carbon-carbon double bond and two phosphonate groups, makes it a valuable intermediate in organic synthesis and a candidate for various applications, including as an antifungal agent and in material science.[3][4] It typically appears as a colorless to pale yellow liquid and is soluble in organic solvents.[1]
Cost-Benefit Analysis: Synthesis and Applications
A primary consideration for utilizing Tetraethyl ethene-1,1-diylbis(phosphonate) is its synthesis. The cost of starting materials and the complexity of the reaction are key factors in its economic viability.
Synthesis of Tetraethyl Ethene-1,1-diylbis(phosphonate)
Several synthetic routes to Tetraethyl ethene-1,1-diylbis(phosphonate) have been established. A common method involves the palladium-catalyzed reaction of tetraethyl methylenediphosphonate with acetylene.[3] This approach directly constructs the ethene bridge. An alternative involves the reaction of ethylene with diethyl phosphite under acidic conditions.[4]
Table 1: Comparison of Synthesis Methods for Tetraethyl Ethene-1,1-diylbis(phosphonate)
| Synthesis Method | Key Reactants | Catalyst/Conditions | Reported Yield | Advantages | Disadvantages |
| Method 1: Acetylene Insertion [3] | Tetraethyl methylenediphosphonate, Acetylene | Palladium catalyst, Inert atmosphere | Good | Direct formation of the ethene bridge | Requires handling of gaseous acetylene, Palladium catalyst can be costly |
| Method 2: Ethylene Phosphorylation [4] | Ethylene, Diethyl phosphite | Acidic conditions | Moderate | Utilizes common and inexpensive starting materials | May require higher temperatures and longer reaction times, Potential for side reactions |
Performance in Key Applications
The utility of Tetraethyl ethene-1,1-diylbis(phosphonate) lies in its potential applications, particularly as an antifungal agent due to its possible role as an enzyme inhibitor in the ergosterol synthesis pathway.[4]
Table 2: Performance Comparison with Alternative Antifungal Agents
| Compound/Class | Mechanism of Action | Efficacy (Example) | Cost | Key Advantages | Key Disadvantages |
| Tetraethyl ethene-1,1-diylbis(phosphonate) | Potential inhibition of ergosterol synthesis[4] | Data not widely available in literature | Varies by supplier | Versatile chemical intermediate[4] | Limited data on in-vivo efficacy and toxicity |
| Azole Antifungals (e.g., Fluconazole) | Inhibition of lanosterol 14-alpha-demethylase | Broad-spectrum activity against yeasts and molds | Generally low to moderate | Well-established clinical use, Oral and intravenous formulations available | Increasing resistance, Potential for drug-drug interactions |
| Polyene Antifungals (e.g., Amphotericin B) | Binds to ergosterol, forming pores in the fungal cell membrane | Broadest spectrum of activity | High | Potent fungicidal activity | Significant toxicity (nephrotoxicity), Intravenous administration only |
Comparison with Clinically Relevant Bisphosphonates
While Tetraethyl ethene-1,1-diylbis(phosphonate) is primarily a research chemical, it belongs to the broader class of bisphosphonates, which includes several clinically important drugs for bone disorders.[5] These nitrogen-containing bisphosphonates, such as alendronate and zoledronic acid, are potent inhibitors of bone resorption.[5] This comparison provides context for the potential of novel bisphosphonates in drug discovery.
Table 3: Comparison of Tetraethyl Ethene-1,1-diylbis(phosphonate) with Therapeutic Bisphosphonates
| Feature | Tetraethyl Ethene-1,1-diylbis(phosphonate) | Nitrogen-Containing Bisphosphonates (e.g., Zoledronic Acid) |
| Primary Application | Research chemical, synthetic intermediate | Treatment of osteoporosis, Paget's disease, hypercalcemia of malignancy[5] |
| Mechanism of Action | Potential enzyme inhibition (e.g., in fungi)[4] | Inhibition of farnesyl pyrophosphate synthase in osteoclasts[5] |
| Known Biological Effects | Antifungal properties suggested[4] | Potent inhibition of bone resorption[5] |
| Cost | Varies by supplier for research quantities | Generic versions available, cost varies by formulation and region |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are generalized protocols for the synthesis of bisphosphonates and a common in vivo experiment involving bisphosphonates.
General Synthesis of a Bisphosphonate (Illustrative)
A common method for preparing α-aminobisphosphonates involves a one-pot reaction of a primary amine, a carbonyl compound, and diethyl phosphite.
Protocol:
-
To a solution of the primary amine (1 mmol) in a suitable solvent (e.g., dichloromethane), add the carbonyl compound (1 mmol) and stir at room temperature for 30 minutes.
-
Add diethyl phosphite (2.2 mmol) to the mixture.
-
The reaction mixture is then stirred at a specified temperature (e.g., reflux) for a designated time (e.g., 24 hours).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired bisphosphonate.
Note: This is a generalized procedure. Specific conditions will vary depending on the reactants.
In Vivo Murine Model for Bisphosphonate Efficacy
This protocol is adapted from studies on the effects of bisphosphonates on bone metabolism in mice.[6]
Protocol:
-
Acclimate mice to the laboratory environment for at least one week.
-
Randomize mice into treatment and control groups.
-
Prepare the bisphosphonate solution (e.g., zoledronic acid at a specified concentration) and a vehicle control (e.g., saline).
-
Administer the bisphosphonate or vehicle to the mice via a specified route (e.g., subcutaneous injection) at a predetermined dosing schedule (e.g., biweekly).[6]
-
Monitor the animals for the duration of the experiment for any adverse effects.
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., long bones) for analysis (e.g., micro-CT, histology).
Visualizing Pathways and Workflows
Diagrams are essential for understanding complex chemical and biological processes.
Caption: Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate).
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chemnet.com [chemnet.com]
- 3. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]
- 4. Buy Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 [smolecule.com]
- 5. Bisphosphonates | International Osteoporosis Foundation [osteoporosis.foundation]
- 6. Bisphosphonate experiment [bio-protocol.org]
A Comparative Review of Tetraethyl ethene-1,1-diylbis(phosphonate) and its Alternatives in Biomedical Research
For researchers, scientists, and professionals in drug development, Tetraethyl ethene-1,1-diylbis(phosphonate), also known as tetraethyl vinylidenebisphosphonate, stands out as a versatile synthetic intermediate.[1][2] This organophosphorus compound serves as a critical starting point for the synthesis of a wide array of functionalized bisphosphonates with potential applications in medicinal chemistry, materials science, and agriculture.[3][4] This guide provides a comparative analysis of Tetraethyl ethene-1,1-diylbis(phosphonate), its derivatives, and alternative bisphosphonates, with a focus on their applications in inhibiting bone resorption and potential as anticancer agents.
The primary utility of Tetraethyl ethene-1,1-diylbis(phosphonate) lies in its reactive carbon-carbon double bond, which readily participates in various chemical transformations such as Michael additions and cycloaddition reactions.[2] This reactivity allows for the introduction of diverse functional groups, leading to the creation of novel bisphosphonate derivatives with tailored biological activities.
Comparison with Alternative Bisphosphonates
The main alternatives to derivatives of Tetraethyl ethene-1,1-diylbis(phosphonate) fall into two major classes of bisphosphonate drugs: non-nitrogen-containing bisphosphonates and the more potent nitrogen-containing bisphosphonates (N-BPs).
Non-Nitrogen-Containing Bisphosphonates: This class, which includes drugs like etidronate and clodronate, functions by being metabolized within osteoclasts into cytotoxic ATP analogues. These analogues interfere with cellular energy metabolism, ultimately inducing apoptosis (cell death) of the osteoclasts and thereby reducing bone resorption.
Nitrogen-Containing Bisphosphonates (N-BPs): N-BPs, such as alendronate, risedronate, and zoledronic acid, are significantly more potent than their non-nitrogen-containing counterparts. They act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[5] Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, which is crucial for the function and survival of osteoclasts. This disruption leads to the inhibition of bone resorption and has also been shown to have direct antitumor effects.[5][6]
Quantitative Comparison of Biological Activity
The following table summarizes the inhibitory activity of several nitrogen-containing bisphosphonates against human farnesyl pyrophosphate synthase (FPPS). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound | IC50 (nM) for human FPPS |
| Zoledronic Acid | 4.1 |
| Risedronate | 5.7 |
| Ibandronate | 25 |
| Alendronate | 260 |
| Pamidronate | 353 |
Data sourced from studies on the structure-activity relationships of nitrogen-containing bisphosphonates.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by nitrogen-containing bisphosphonates and a general workflow for synthesizing and evaluating novel bisphosphonate derivatives.
Experimental Protocols
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
A common method to determine the inhibitory activity of compounds against FPPS is a colorimetric assay that measures the amount of inorganic pyrophosphate (PPi) released during the enzymatic reaction.
Materials:
-
Recombinant human FPPS enzyme
-
Substrates: Isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Inorganic pyrophosphatase
-
Phosphate-molybdate reagent
-
Test compounds (bisphosphonates)
Procedure:
-
The FPPS enzyme is incubated with the test compound at various concentrations in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrates, IPP and GPP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and inorganic pyrophosphatase is added to convert the released PPi into two molecules of inorganic phosphate (Pi).
-
The phosphate-molybdate reagent is added, which forms a colored complex with the Pi.
-
The absorbance of the colored complex is measured using a spectrophotometer.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
In Vitro Bone Resorption Assay (Pit Assay)
This assay quantifies the ability of osteoclasts to resorb a bone-like substrate and is used to evaluate the efficacy of anti-resorptive agents.
Materials:
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)
-
Cell culture medium (e.g., α-MEM with FBS)
-
Receptor activator of nuclear factor-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) to induce osteoclast differentiation
-
Bone-mimicking substrates (e.g., dentin slices, bone slices, or calcium phosphate-coated plates)
-
Test compounds
-
Staining reagents (e.g., Toluidine Blue or TRAP stain)
Procedure:
-
Osteoclast precursor cells are cultured on the bone-mimicking substrates in the presence of RANKL and M-CSF to differentiate into mature osteoclasts.
-
Once mature osteoclasts are formed, they are treated with various concentrations of the test compounds.
-
The cells are cultured for a further period to allow for bone resorption to occur.
-
At the end of the incubation, the cells are removed from the substrates.
-
The resorption pits created by the osteoclasts are visualized by staining with Toluidine Blue or by using scanning electron microscopy.
-
The area of the resorption pits is quantified using image analysis software.
-
The EC50 value (the concentration that inhibits 50% of resorption) is determined by plotting the percentage of resorption inhibition against the logarithm of the compound concentration.
Conclusion
Tetraethyl ethene-1,1-diylbis(phosphonate) is a valuable and versatile starting material for the synthesis of novel bisphosphonate derivatives. While direct comparative data for these derivatives against established drugs is limited in the current literature, the understanding of the structure-activity relationships of nitrogen-containing and non-nitrogen-containing bisphosphonates provides a strong framework for the rational design of new therapeutic agents. The potent inhibition of FPPS by nitrogen-containing bisphosphonates makes this enzyme a key target for the development of new drugs for bone diseases and cancer. Future research should focus on the synthesis and rigorous biological evaluation of novel bisphosphonates derived from Tetraethyl ethene-1,1-diylbis(phosphonate) to fully explore their therapeutic potential.
References
- 1. Rodriguez, J.B. Tetraethyl vinylidenebisphosphonate: A versatile synthon for the preparation of bisphosphonates. (2014). Synthesis (Germany). 46 (9):1129-1142 [bibliotecadigital.exactas.uba.ar]
- 2. researchgate.net [researchgate.net]
- 3. iris.unive.it [iris.unive.it]
- 4. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effects of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bisphosphonate zoledronic acid has antimyeloma activity in vivo by inhibition of protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel mycophenolic adenine bis(phosphonate) analogues as potential differentiation agents against human leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Tetraethyl Ethene-1,1-diylbis(phosphonate) and Related Compounds in Antifungal and Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of Tetraethyl ethene-1,1-diylbis(phosphonate), a member of the vinylidene bisphosphonate class of compounds. While direct peer-reviewed efficacy studies on this specific molecule are limited, this document extrapolates its likely mechanisms of action based on the well-documented activities of related bisphosphonates. The guide also presents a comparison with established antifungal and anticancer agents to provide a benchmark for future research and development.
Introduction to Tetraethyl Ethene-1,1-diylbis(phosphonate)
Tetraethyl ethene-1,1-diylbis(phosphonate) is an organophosphorus compound characterized by a geminal bisphosphonate structure attached to an ethene group.[1] This class of compounds has garnered interest for its potential applications in medicinal chemistry and agriculture.[2] The presence of the bisphosphonate moiety suggests potential biological activities, including antifungal and cytotoxic effects.[2][3][4][5]
Potential Antifungal Efficacy
The primary proposed mechanism for the antifungal activity of bisphosphonates is the inhibition of the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes.[2] Specifically, nitrogen-containing bisphosphonates are known to inhibit farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway that produces precursors for ergosterol.[6][7] This disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.
Comparative Antifungal Activity
While specific data for Tetraethyl ethene-1,1-diylbis(phosphonate) is not available, the following table compares the in vitro antifungal activity of well-studied bisphosphonates and a standard azole antifungal, fluconazole. This provides a reference for the potential efficacy that could be expected from novel bisphosphonate compounds.
| Compound | Fungal Species | MIC (μg/mL) | Reference |
| Zoledronate | Cryptococcus neoformans | 113.03 (Geometric Mean) | [7] |
| Dermatophyte species | 64-256 | [8][9] | |
| Risedronate | Cryptococcus neoformans | 378.49 (Geometric Mean) | [7] |
| Alendronate | Cryptococcus neoformans | 158.4 (Geometric Mean) | [7] |
| Fluconazole | Cryptococcus neoformans | (Varies by isolate) | [7] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Signaling Pathway: Ergosterol Biosynthesis Inhibition
The diagram below illustrates the proposed mechanism of action for bisphosphonates in fungi, highlighting the inhibition of the mevalonate pathway and its downstream effect on ergosterol synthesis.
Caption: Proposed mechanism of antifungal action of bisphosphonates.
Potential Anticancer Efficacy
The cytotoxic activity of bisphosphonates against cancer cells is also linked to the inhibition of the mevalonate pathway. This pathway is essential for the synthesis of isoprenoid lipids, which are necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. These proteins are critical for cell signaling pathways that control cell proliferation, survival, and cytoskeletal organization. By inhibiting FPP synthase, bisphosphonates disrupt these processes, leading to apoptosis in cancer cells.[4]
Comparative Cytotoxic Activity
The following table presents the in vitro cytotoxicity of a bisphosphonate prodrug and a standard chemotherapeutic agent against various cancer cell lines. This serves as a reference for the potential anticancer efficacy of novel bisphosphonates.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Tetrakispivaloyloxymethyl 2-(thiazole-2-ylamino)ethylidene-1,1-bisphosphonate (BP Prodrug) | Bladder Cancer (EJ-1) | <10 | [10] |
| Gastric Tumor (GCIY) | <10 | [10] | |
| Myeloid Leukemia | (Potent) | [10] | |
| Zoledronate | Solid Tumor Cell Lines | (Generally less potent than the prodrug) | [10] |
| Doxorubicin | (Varies widely by cell line) |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway: Inhibition of Protein Prenylation
The diagram below illustrates the mechanism by which bisphosphonates are thought to exert their cytotoxic effects on cancer cells through the inhibition of the mevalonate pathway and subsequent disruption of protein prenylation.
Caption: Proposed mechanism of anticancer action of bisphosphonates.
Experimental Protocols
While specific protocols for Tetraethyl ethene-1,1-diylbis(phosphonate) are not available, the following are general methodologies for assessing the antifungal and cytotoxic activities of novel compounds.
General Antifungal Susceptibility Testing Protocol (Broth Microdilution)
-
Fungal Isolate Preparation: Prepare a standardized inoculum of the desired fungal species (e.g., Candida albicans, Cryptococcus neoformans) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Inoculate each well with the fungal suspension. Include positive (no drug) and negative (no fungus) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.
General Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Culture: Culture the desired cancer cell line (e.g., HeLa, MCF-7) in a suitable medium in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: General experimental workflow for efficacy testing.
Synthesis of Tetraethyl Ethene-1,1-diylbis(phosphonate)
Several methods for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) have been reported. One common approach involves the reaction of tetraethyl methylenediphosphonate with acetylene, often requiring a palladium catalyst.[11] Another method is the phosphorylation of ethylene with diethyl phosphite under acidic conditions.[2] The product is typically purified by distillation or chromatography.[2]
Synthesis Workflow Diagram
Caption: Reported synthesis routes for the target compound.
Conclusion
Tetraethyl ethene-1,1-diylbis(phosphonate) belongs to a class of compounds with demonstrated potential as both antifungal and anticancer agents. The likely mechanism of action involves the inhibition of the mevalonate pathway, a critical metabolic route in both fungi and cancer cells. While direct efficacy data for this specific compound is needed, the comparative data for other bisphosphonates suggest that it is a promising candidate for further investigation. The experimental protocols and synthesis workflows provided in this guide offer a framework for researchers to explore the therapeutic potential of this and related compounds.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Buy Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 [smolecule.com]
- 3. Ultrasound-assisted synthesis of new bisphosphonate–betulin conjugates and preliminary evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Bisphosphonates and Cancer: What Opportunities from Nanotechnology? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphosphonate effects in cancer and inflammatory diseases: in vitro and in vivo modulation of cytokine activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemotherapy and zoledronate sensitize solid tumour cells to Vγ9Vδ2 T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antifungal and Synergistic Effect of Bisphosphonates in Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisphosphonates synergistically enhance the antifungal activity of azoles in dermatophytes and other pathogenic molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]
Safety Operating Guide
Proper Disposal of Tetraethyl Ethene-1,1-diylbis(phosphonate): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Tetraethyl ethene-1,1-diylbis(phosphonate) (CAS No. 37465-31-9), a compound utilized in various research applications, including organic synthesis and materials science.
This guide outlines a procedural, step-by-step approach to ensure the safe and environmentally responsible management of this organophosphorus compound. The core principle of disposal for Tetraethyl ethene-1,1-diylbis(phosphonate) is the hydrolysis of the ester bonds to form the less hazardous ethene-1,1-diylbis(phosphonic acid) and ethanol.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Tetraethyl ethene-1,1-diylbis(phosphonate) with appropriate safety measures. The compound is a colorless to pale yellow liquid and should be handled in a well-ventilated area, preferably within a fume hood.[1] Personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat, must be worn at all times.
Disposal Procedures: A Step-by-Step Guide
The recommended method for the disposal of Tetraethyl ethene-1,1-diylbis(phosphonate) is through chemical decomposition via acid-catalyzed hydrolysis. This process converts the phosphonate ester into its corresponding phosphonic acid and ethanol, which are generally more amenable to standard laboratory waste streams.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is adapted from general procedures for the hydrolysis of dialkyl phosphonates.[2][3][4]
Materials:
-
Tetraethyl ethene-1,1-diylbis(phosphonate) waste
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Water (deionized or distilled)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stir plate
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a properly sized round-bottom flask equipped with a stir bar, cautiously add the Tetraethyl ethene-1,1-diylbis(phosphonate) waste.
-
Acid Addition: In a fume hood, slowly and carefully add an excess of concentrated hydrochloric acid. A general guideline is to use approximately 3-6 equivalents of HCl for each mole of the phosphonate ester. For small laboratory quantities, a significant volume excess of aqueous HCl can be used.[4]
-
Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction time can vary, but heating for several hours (e.g., 5-12 hours) is typically sufficient to ensure complete hydrolysis.[4] The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy if available.
-
Cooling and Neutralization: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Once cooled, slowly and carefully neutralize the acidic solution by adding a suitable base, such as sodium bicarbonate, in small portions to control the effervescence. Monitor the pH of the solution using pH paper or a pH meter until it is neutral (pH ~7).
-
Final Disposal: The resulting neutralized aqueous solution containing ethene-1,1-diylbis(phosphonic acid), ethanol, and sodium chloride can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of neutralized solutions.
Quantitative Data Summary
The following table summarizes key quantitative data for Tetraethyl ethene-1,1-diylbis(phosphonate) to inform safe handling and disposal.
| Property | Value | Reference |
| Molecular Weight | 300.23 g/mol | [5] |
| Density | 1.144 g/cm³ | |
| Boiling Point | 375°C at 760 mmHg | |
| Flash Point | 194.2°C | |
| Solubility | Soluble in organic solvents | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Tetraethyl ethene-1,1-diylbis(phosphonate).
Caption: Disposal workflow for Tetraethyl ethene-1,1-diylbis(phosphonate).
References
- 1. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 001chemical.com [001chemical.com]
Personal protective equipment for handling Tetraethyl ethene-1,1-diylbis(phosphonate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Tetraethyl ethene-1,1-diylbis(phosphonate) (CAS No. 37465-31-9). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Chemical Hazard and Physical Properties
Tetraethyl ethene-1,1-diylbis(phosphonate) is an organophosphorus compound that presents specific hazards.[1] While it has applications in organic synthesis and materials science, it is crucial to handle it with care due to its potential health effects.[2]
| Property | Value | Reference |
| CAS Number | 37465-31-9 | [3] |
| Molecular Formula | C₁₀H₂₂O₆P₂ | [1] |
| Molecular Weight | 300.23 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Hazards | May cause an allergic skin reaction (H317), Causes serious eye irritation (H319) |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Tetraethyl ethene-1,1-diylbis(phosphonate) to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and potential allergic reactions. |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes that can cause serious eye irritation. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron. | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. Use a respirator with an appropriate cartridge if aerosols may be generated or if working in a poorly ventilated area. | To prevent inhalation of any potential aerosols or vapors. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Engineering Controls:
-
All work with Tetraethyl ethene-1,1-diylbis(phosphonate) should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is required for all procedures that may generate aerosols or vapors.
3.2. Pre-Handling Checklist:
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble Spill Kit: Have a chemical spill kit readily available. The kit should contain absorbent materials (e.g., vermiculite or sand), neutralizing agents if applicable, and appropriate waste disposal bags.
-
Review Safety Data Sheet (SDS): Always review the most current SDS for Tetraethyl ethene-1,1-diylbis(phosphonate) before beginning any work.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
3.3. Handling the Chemical:
-
Transferring: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers into containers with small openings.
-
Mixing and Reactions: If mixing with other substances, add Tetraethyl ethene-1,1-diylbis(phosphonate) slowly to the reaction vessel. Be aware of potential reactivity with strong oxidizing agents. The compound's stability can be affected by pH and temperature.[1]
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid direct flames.
-
Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan: Step-by-Step Waste Management
Tetraethyl ethene-1,1-diylbis(phosphonate) and materials contaminated with it should be treated as hazardous waste.
4.1. Waste Segregation and Collection:
-
Liquid Waste: Collect all unused or waste Tetraethyl ethene-1,1-diylbis(phosphonate) in a dedicated, labeled, and leak-proof hazardous waste container.
-
Solid Waste: Dispose of contaminated materials such as gloves, absorbent pads, and disposable labware in a separate, clearly labeled solid hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Tetraethyl ethene-1,1-diylbis(phosphonate)".
4.2. Disposal Procedure:
-
Consult Local Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Engage a Licensed Contractor: Arrange for the pickup and disposal of the hazardous waste through a certified environmental management company.
-
Do Not Dispose Down the Drain: Never dispose of Tetraethyl ethene-1,1-diylbis(phosphonate) or its containers in the regular trash or down the sanitary sewer.
While specific EPA waste codes for non-pesticide organophosphonates are not always clearly defined, it is best practice to manage the waste stream as hazardous. Some organophosphorus pesticide production wastes are listed under codes such as K037 and K040.[4][5]
Emergency Procedures: Spill and Exposure Response
5.1. Chemical Spill Workflow
Caption: Workflow for responding to a chemical spill.
5.2. Exposure Response:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
